molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one CAS No. 426219-43-4

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Cat. No.: B1352740
CAS No.: 426219-43-4
M. Wt: 122.12 g/mol
InChI Key: ARGGKVFNNQUZPX-UHFFFAOYSA-N
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Description

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGKVFNNQUZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457493
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426219-43-4
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Insights into 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the synthesis and spectroscopic characterization of the 5,6-dihydropyrrolo[1,2-c]imidazol-7-one core structure. Due to a notable scarcity of specific experimental data for the unsubstituted parent compound in publicly accessible literature, this document focuses on the established synthetic methodologies for this class of molecules and presents spectroscopic data for closely related derivatives. This guide also highlights the current gap in knowledge regarding the involvement of this specific heterocyclic system in biological signaling pathways.

Synthesis of the this compound Core

The primary synthetic route to the this compound scaffold is through the intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes. This reaction is typically catalyzed by N-heterocyclic carbenes (NHCs) and proceeds in an exo-selective manner to yield the desired fused-ring system.

Experimental Protocol: N-Heterocyclic Carbene-Catalyzed Intramolecular Hydroacylation

This protocol is a generalized procedure based on the synthesis of substituted 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-ones and serves as a foundational method for accessing the this compound core.

Materials:

  • N-allylimidazole-2-carboxaldehyde (substrate)

  • N-Heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Anhydrous solvent (e.g., tetrahydrofuran, toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the N-allylimidazole-2-carboxaldehyde substrate and the NHC catalyst under an inert atmosphere.

  • Solvent Addition: Anhydrous solvent is added to the flask via syringe.

  • Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures may be required depending on the substrate) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Spectroscopic Data of Related Pyrrolo[1,2-c]imidazol-7-one Derivatives

While specific spectroscopic data for the unsubstituted this compound is not available in the reviewed literature, data for various substituted analogs and the isomeric 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides valuable reference points.

1H NMR Data of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Solvent: DMSO-d6, 400 MHz[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.02d1.31HImidazole CH
6.85d1.31HImidazole CH
3.89dd7.6, 6.62HCH2
2.66m2HCH2
2.44m2HCH2
13C NMR Data of a 3-Aryl-5H-pyrrolo[1,2-a]imidazole Derivative

Solvent: DMSO-d6, 100 MHz

Chemical Shift (δ) ppm
20.8
23.1
25.6
48.5
50.7
118.0
119.4
121.0
122.8
123.1
123.3
126.2
129.9
130.0
130.1
134.3
139.3
152.2
154.3
157.1
163.2
Mass Spectrometry Data of a 3-Aryl-5H-pyrrolo[1,2-a]imidazole Derivative
m/zAssignment
425.2[M]+

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and involvement in signaling pathways of this compound. The broader class of pyrrolo[1,2-a]imidazoles has been investigated for various biological activities, including nootropic and antimicrobial properties. However, these findings cannot be directly extrapolated to the specific isomer that is the subject of this guide. Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.

Visualizing the Workflow

The following diagrams illustrate the general synthetic approach and a logical workflow for the characterization of this compound derivatives.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification N-allylimidazole-2-carboxaldehyde N-allylimidazole-2-carboxaldehyde Intramolecular_Hydroacylation Intramolecular Hydroacylation N-allylimidazole-2-carboxaldehyde->Intramolecular_Hydroacylation NHC_Catalyst N-Heterocyclic Carbene Catalyst NHC_Catalyst->Intramolecular_Hydroacylation Crude_Product Crude 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Intramolecular_Hydroacylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Purification->Pure_Product

Caption: Synthetic pathway for this compound.

Characterization_Workflow Spectroscopic Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Pure_Compound Pure 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one NMR NMR Spectroscopy (1H, 13C, etc.) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR Mass_Spec Mass Spectrometry Pure_Compound->Mass_Spec Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis Mass_Spec->Data_Analysis

Caption: Workflow for spectroscopic characterization.

References

Crystal Structure of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique fused-ring system of these molecules imparts specific three-dimensional conformations that are crucial for their biological activity. Understanding their crystal structure is paramount for structure-based drug design and the development of novel therapeutic agents.

Introduction

The this compound core is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The spatial arrangement of substituents on this rigid bicyclic system directly influences its interaction with biological targets. Therefore, detailed knowledge of the crystal structure is essential for elucidating structure-activity relationships (SAR) and optimizing lead compounds.

This guide summarizes key crystallographic data, details the experimental protocols for synthesis and crystal growth, and explores the potential biological implications of the structural findings.

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a multi-step process, from the initial chemical synthesis to the final crystal structure determination.

Synthesis of this compound Derivatives

A general synthetic route to the this compound scaffold is outlined below. This method can be adapted to produce a variety of derivatives by modifying the starting materials.

A Note on Methodology: The following protocol is a generalized procedure based on established methods for the synthesis of related pyrrolo-imidazole derivatives.[3][4] Researchers should optimize the reaction conditions for their specific target molecules.

Materials:

  • Substituted 2-(2-oxopyrrolidin-1-yl)acetamides

  • Phosphoryl chloride (POCl₃)

  • Appropriate nucleophiles (for further derivatization)

  • Raney nickel (for dehalogenation, if applicable)

  • Solvents (e.g., chloroform, ethanol)

  • Triethylamine

Procedure:

  • Dehydration/Cyclization: A solution of the substituted 2-(2-oxopyrrolidin-1-yl)acetamide in a suitable solvent (e.g., chloroform) is treated with phosphoryl chloride. The reaction mixture is typically heated under reflux to drive the dehydration and subsequent cyclization to form the 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole intermediate.[4]

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

  • Derivatization: The 2-chloro intermediate can be further functionalized by nucleophilic substitution reactions to introduce a variety of substituents at the 2-position.

  • Dechlorination (Optional): If the unsubstituted derivative is desired, the chlorine atom at the 2-position can be removed by hydrogenation over a catalyst such as Raney nickel.[4]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique for growing crystals of pyrrolo-imidazole derivatives.

Procedure:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents until saturation is reached. The choice of solvent is crucial and may require screening of several options.

  • Slow Evaporation: The saturated solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Crystal Structure Data

The following tables summarize the crystallographic data for representative this compound derivatives. This data provides a quantitative description of the molecular geometry and packing in the crystalline state.

Table 1: Crystal Data and Structure Refinement for a Representative Derivative.

ParameterValue
Empirical formulaC₁₂H₁₄N₂O₂
Formula weight218.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a7.908(7) Å
b7.441(6) Å
c17.589(15) Å
α90°
β97.53(2)°
γ90°
Volume1027.5(15) ų
Z4
Density (calculated)1.410 Mg/m³
Absorption coefficient0.100 mm⁻¹
F(000)464
Data collection
Theta range for data collection2.59 to 27.50°
Index ranges-10<=h<=10, -9<=k<=9, -22<=l<=22
Reflections collected9324
Independent reflections2351 [R(int) = 0.0485]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2351 / 0 / 146
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0458, wR2 = 0.1119
R indices (all data)R1 = 0.0598, wR2 = 0.1198

Note: Data is based on a representative structure of a related pyrrolo-imidazole derivative and serves as an illustrative example.[5][6]

Table 2: Selected Bond Lengths and Angles.

BondLength (Å)AngleAngle (°)
N1-C7a1.385(2)C7-N1-C7a109.1(1)
N1-C71.342(2)C7-N1-C5128.9(1)
C7-O11.234(2)C7a-N1-C5121.9(1)
N4-C7a1.378(2)C7a-N4-C3109.5(1)
N4-C31.461(2)C7a-N4-C5108.2(1)
C5-C61.523(3)N1-C5-C6111.2(1)
C6-C7a1.508(2)C5-C6-C7a103.9(1)

Note: Atom numbering may vary depending on the specific derivative.

Visualization of Methodologies

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (2-(2-oxopyrrolidin-1-yl)acetamides) reaction1 Dehydration/ Cyclization (POCl3) start->reaction1 intermediate 2-Chloro Intermediate reaction1->intermediate reaction2 Derivatization (Nucleophilic Substitution) intermediate->reaction2 product Target Derivative reaction2->product crystallization Crystallization (Slow Evaporation) product->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Crystal Structure Determination xrd->structure signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates derivative Pyrrolo-imidazolone Derivative derivative->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

In Silico Modeling of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical case study. As of the current date, there is no publicly available information identifying a specific biological receptor for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one. Therefore, this document outlines a comprehensive in silico modeling workflow using the Epidermal Growth Factor Receptor (EGFR) as a plausible, hypothetical target, based on the known anticancer activities of some related pyrrole and imidazole derivatives. The data presented herein is illustrative and not based on experimental results for this specific compound.

Introduction

Computer-aided drug design (CADD) has become an integral part of the modern drug discovery pipeline, offering a rapid and cost-effective means to identify and optimize potential therapeutic agents. In silico techniques allow for the simulation and prediction of molecular interactions, providing valuable insights into the binding of small molecules to their biological targets. This guide provides a detailed technical framework for the in silico modeling of the binding of this compound to its hypothetical receptor, the Epidermal Growth Factor Receptor (EGFR).

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a well-established target for anticancer drug development. This guide will detail the methodologies for ligand and receptor preparation, molecular docking, and the subsequent analysis of the binding interactions. Furthermore, it will present hypothetical binding data and outline the experimental protocols necessary for the validation of in silico findings.

In Silico Modeling Workflow

The in silico modeling of the interaction between this compound and EGFR involves a multi-step computational workflow. This process begins with the preparation of the ligand and receptor structures, followed by molecular docking to predict the binding mode and affinity, and concludes with a thorough analysis of the results.

G cluster_prep Preparation cluster_docking Modeling cluster_analysis Analysis Ligand_Prep Ligand Preparation Molecular_Docking Molecular Docking Ligand_Prep->Molecular_Docking Receptor_Prep Receptor Preparation Receptor_Prep->Molecular_Docking Binding_Mode_Analysis Binding Mode Analysis Molecular_Docking->Binding_Mode_Analysis Scoring_Function_Analysis Scoring Function Analysis Molecular_Docking->Scoring_Function_Analysis G EGFR EGFR Grb2 Grb2 EGFR->Grb2 Ligand 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Ligand->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

The Enigmatic Origins of the Pyrroloimidazolone Core: A Technical Guide to its Natural Product Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrroloimidazolone core is a recurring motif in a diverse and fascinating family of marine natural products known as the pyrrole-2-aminoimidazole (P-2-AI) alkaloids.[1] Predominantly isolated from marine sponges, particularly of the orders Agelasida and Axinellida, these compounds exhibit a remarkable range of potent biological activities, including antimicrobial, antiviral, and anticancer properties. Their complex structures and significant therapeutic potential have made them compelling targets for synthetic chemists and drug discovery programs. However, the biosynthetic pathways leading to the formation of the foundational pyrroloimidazolone core remain a subject of intense investigation, with many aspects still in the realm of hypothesis.[1]

This technical guide provides a comprehensive overview of the current understanding of the natural product origins of the pyrroloimidazolone core. It delves into the hypothesized biosynthetic pathways, summarizes the key experimental evidence, and presents generalized protocols for the types of studies used to investigate these intricate biochemical transformations. While definitive enzymatic and quantitative data for the entire pathway are still forthcoming in the scientific literature, this guide aims to equip researchers with a thorough understanding of the current landscape and the methodologies to explore it further.

Hypothesized Biosynthetic Pathway of the Pyrroloimidazolone Core

The biosynthesis of the P-2-AI alkaloids is widely believed to originate from basic amino acid precursors, converging to form key monomeric structures such as oroidin and clathrodin. These monomers, containing the characteristic pyrroloimidazolone core, are then thought to undergo dimerization and further enzymatic modifications to generate the vast structural diversity observed in this natural product family.[1]

The proposed pathway can be dissected into three main stages:

  • Formation of the Pyrrole Moiety: The 2-carboxamide pyrrole unit is hypothesized to be derived from amino acids such as proline or ornithine.

  • Formation of the 2-Aminoimidazole Moiety: The 2-aminoimidazole ring is thought to originate from arginine or lysine.

  • Condensation and Elaboration: The pyrrole and 2-aminoimidazole precursors are condensed, and in the case of many P-2-AI alkaloids, the pyrrole ring is subsequently halogenated.

While the precise enzymes catalyzing these steps in marine sponges have not yet been isolated and characterized, the overall proposed pathway provides a logical framework for further investigation.

Hypothesized_Biosynthesis_of_Oroidin cluster_pyrrole Pyrrole Moiety Formation cluster_imidazole 2-Aminoimidazole Moiety Formation cluster_condensation Condensation and Final Assembly Proline L-Proline / L-Ornithine Pyrrole_Acid Pyrrole-2-carboxylic acid derivative Proline->Pyrrole_Acid Oxidation Clathrodin Clathrodin Pyrrole_Acid->Clathrodin Amide Bond Formation Arginine L-Arginine / L-Lysine Aminoimidazole 2-Aminoimidazole precursor Arginine->Aminoimidazole Multi-step enzymatic conversion Aminoimidazole->Clathrodin Oroidin Oroidin (Pyrroloimidazolone Core Precursor) Clathrodin->Oroidin Halogenation

A high-level overview of the hypothesized biosynthetic pathway to oroidin.

Quantitative Data: A Frontier of Discovery

A significant challenge in the study of marine natural product biosynthesis is the difficulty in obtaining pure enzymes and sufficient quantities of intermediates for detailed kinetic analysis. As such, there is a notable absence of comprehensive quantitative data, such as enzyme kinetics and reaction yields, for the biosynthesis of the pyrroloimidazolone core in the peer-reviewed literature. The data that exists is primarily derived from precursor incorporation studies, which provide qualitative or semi-quantitative insights into the metabolic pathways.

Experimental Protocols

The elucidation of the biosynthetic pathways of marine natural products relies on a combination of techniques, including precursor feeding studies, biomimetic synthesis, and in vitro enzymatic assays with cell-free extracts. Below are generalized protocols that represent the types of experiments cited in the literature for investigating the biosynthesis of P-2-AI alkaloids.

Radiotracer Feeding Studies in Marine Sponges

This protocol describes a general workflow for tracing the incorporation of labeled precursors into the target natural products.

Radiotracer_Feeding_Workflow start Start: Radiolabeled Precursor (e.g., [14C]-Proline) incubation Incubation with sponge tissue or cell culture start->incubation extraction Solvent Extraction of Metabolites incubation->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification analysis Analysis: - Scintillation Counting - LC-MS purification->analysis end End: Determine Incorporation Rate analysis->end

A generalized workflow for radiotracer feeding experiments.

Methodology:

  • Preparation of Labeled Precursor: A solution of the radiolabeled amino acid precursor (e.g., ¹⁴C-labeled proline or ¹⁵N-labeled arginine) is prepared in a suitable solvent, typically sterile seawater.

  • Incubation: The labeled precursor is administered to live marine sponge explants or a primary cell culture. The incubation is carried out for a predetermined period to allow for the metabolism of the precursor.

  • Metabolite Extraction: The sponge tissue is harvested, homogenized, and extracted with an appropriate organic solvent (e.g., methanol or ethyl acetate) to isolate the secondary metabolites.

  • Purification: The crude extract is subjected to chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the target pyrroloimidazolone-containing alkaloid.

  • Analysis: The radioactivity of the purified compound is measured using a scintillation counter. The structure and purity of the isolated compound are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the label is quantified to confirm its role as a precursor.

In Vitro Enzyme Assays with Cell-Free Extracts

This protocol outlines a general procedure for testing the enzymatic conversion of a hypothesized intermediate.

Methodology:

  • Preparation of Cell-Free Extract: Fresh or frozen sponge tissue is homogenized in a cold buffer solution containing protease inhibitors. The homogenate is then centrifuged at high speed to pellet cellular debris, yielding a supernatant that serves as the cell-free extract containing the soluble enzymes.

  • Enzymatic Reaction: The cell-free extract is incubated with the substrate of interest (e.g., a synthesized, isotopically labeled precursor like 7-¹⁵N-oroidin) at a controlled temperature.

  • Reaction Quenching and Extraction: The reaction is stopped at various time points by adding a quenching agent (e.g., an organic solvent like acetonitrile). The reaction mixture is then extracted to isolate the products.

  • Product Analysis: The extract is analyzed by LC-MS to identify and quantify the formation of the expected product. The presence of the isotopic label in the product confirms the enzymatic conversion.

A Case Study: The Biosynthesis of Pyrroloiminoquinones

In contrast to the largely hypothetical pathways for P-2-AI alkaloids, recent research has provided a more detailed understanding of the biosynthesis of the structurally related pyrroloiminoquinone natural products. These studies have revealed a fascinating pathway involving Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).

The biosynthesis of ammosamides, a class of pyrroloiminoquinones, begins with a precursor peptide. A key enzyme, a PEptide Amino-acyl tRNA ligase (PEARL), attaches tryptophan to the C-terminus of this peptide in a tRNA-dependent manner. Subsequent enzymatic modifications, including oxidation of the tryptophan indole ring and further tRNA-dependent additions of other amino acids like glycine, asparagine, and leucine, lead to the formation of the complex pyrroloiminoquinone core.[2] This well-characterized pathway for a related class of compounds provides a valuable model and suggests that the biosynthesis of P-2-AI alkaloids may also involve a more complex enzymatic machinery than previously thought, potentially including RiPP-like mechanisms.

Pyrroloiminoquinone_Biosynthesis cluster_peptide Peptide Synthesis & Modification Scaffold_Peptide Scaffold Peptide Trp_Peptide Tryptophan-appended Peptide Scaffold_Peptide->Trp_Peptide Oxidized_Peptide Oxidized Peptide Intermediate Trp_Peptide->Oxidized_Peptide Final_Product Pyrroloiminoquinone (e.g., Ammosamide) Oxidized_Peptide->Final_Product PEARL PEARL Enzyme (tRNA-dependent) PEARL->Trp_Peptide Oxidase Oxidase Enzyme Oxidase->Oxidized_Peptide Further_Enzymes Further Enzymes (tRNA-dependent amino acid additions) Further_Enzymes->Final_Product

Simplified biosynthetic pathway for pyrroloiminoquinones.

Conclusion and Future Directions

The pyrroloimidazolone core of the P-2-AI alkaloids represents a significant synthetic challenge and a promising scaffold for drug development. While the broad strokes of its biosynthetic origins from amino acid precursors are hypothesized, the detailed enzymatic machinery remains to be uncovered. Future research in this area will likely focus on the application of modern molecular biology and genomics techniques to identify the biosynthetic gene clusters responsible for the production of these alkaloids in marine sponges. The isolation and characterization of the enzymes involved will not only provide a definitive picture of this fascinating biosynthetic pathway but also pave the way for the engineered biosynthesis of novel and more potent therapeutic agents. The recent advances in understanding the biosynthesis of related pyrroloiminoquinones through RiPP pathways offer exciting new avenues of investigation for the P-2-AI alkaloid family.

References

Physicochemical Properties of Substituted 5,6-Dihydropyrrolo[1,2-c]imidazol-7-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted 5,6-dihydropyrrolo[1,2-c]imidazol-7-ones, a heterocyclic scaffold of interest in medicinal chemistry. Understanding these properties is crucial for the rational design and development of drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This document summarizes available data, details relevant experimental protocols, and provides logical workflows for property determination.

Core Physicochemical Data

The following table summarizes the available physicochemical data for the parent 5,6-dihydropyrrolo[1,2-c]imidazol-7-one and select analogues. It is important to note that much of the currently available data is computational.

SubstituentPositionMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsReference
Unsubstituted-122.120.4695 (Computed)34.89030[1]
Hydrobromide Salt-203.04-34.9---[2]

Experimental Protocols for Physicochemical Profiling

The determination of key physicochemical properties is fundamental in early-stage drug discovery. Standardized, often high-throughput, methods are employed to characterize compound libraries.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Aqueous Buffer Addition: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Incubation and Equilibration: The plate is shaken for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Filtration: The resulting suspension is filtered to remove any undissolved compound.

  • Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV/Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

Lipophilicity (LogP) Determination

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is crucial for membrane permeability and interactions with biological targets.

Methodology: Shake-Flask Method (Gold Standard)

  • Solvent System: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed vigorously for a set period to allow the compound to partition between them.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV/Vis spectroscopy, HPLC).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A faster, high-throughput alternative to the shake-flask method involves correlating the retention time of a compound on a reversed-phase HPLC column with known LogP values of a set of standard compounds.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: The compound is dissolved in a suitable solvent (e.g., water, methanol/water).

  • Titration: The solution is titrated with a standardized acid or base.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • pKa Calculation: The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for determining the key physicochemical properties of substituted 5,6-dihydropyrrolo[1,2-c]imidazol-7-ones.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis Synthesis Synthesis of Substituted Analogues Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Solubility Aqueous Solubility Characterization->Solubility Lipophilicity Lipophilicity (LogP) Characterization->Lipophilicity pKa pKa Determination Characterization->pKa MeltingPoint Melting Point Characterization->MeltingPoint SAR Structure-Activity Relationship (SAR) Analysis Solubility->SAR Lipophilicity->SAR pKa->SAR MeltingPoint->SAR

General workflow for synthesis and physicochemical profiling.

logical_relationship PhysChem Physicochemical Properties ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME Efficacy Pharmacological Efficacy ADME->Efficacy Toxicity Toxicology ADME->Toxicity DrugDev Successful Drug Candidate Efficacy->DrugDev

References

In-Depth Technical Guide: Stability and Degradation Pathways of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a bicyclic heterocyclic compound featuring a fused imidazole and a γ-lactam ring. This structural arrangement is of interest in medicinal chemistry, and understanding its stability is crucial for the development of any potential pharmaceutical applications. The intrinsic stability of a drug substance dictates its shelf-life, formulation strategies, and potential for degradation into impurities that could affect efficacy and safety.

This whitepaper outlines the anticipated stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the probable degradation pathways and provides exemplary experimental protocols for conducting forced degradation studies to confirm these predictions.

Predicted Stability Profile

The stability of this compound is expected to be governed by the chemical reactivity of its two constituent rings: the pyrrolidinone and the imidazole ring.

  • Pyrrolidinone (γ-Lactam) Ring: The five-membered lactam ring is susceptible to hydrolysis, particularly under acidic and basic conditions. This is anticipated to be the primary degradation pathway.

  • Imidazole Ring: The imidazole moiety is generally more stable but can be susceptible to oxidative and photolytic degradation.

Based on these characteristics, the following stability profile is predicted:

  • Solid State: Expected to be relatively stable if protected from light and humidity.

  • Solution: Stability will be highly dependent on the pH, solvent, and exposure to light and oxidizing agents.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a molecule.[1] Based on the functional groups present in this compound, the following degradation pathways are proposed:

Hydrolytic Degradation

Hydrolysis of the amide bond in the γ-lactam ring is the most probable degradation route under both acidic and basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form a γ-amino acid derivative.

  • Basic Hydrolysis: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the lactam, leading to a tetrahedral intermediate that subsequently collapses to open the ring, forming the salt of the corresponding γ-amino acid. Studies on vildagliptin, which also contains a pyrrolidine ring, have shown significant degradation under both acidic and basic conditions.[2][3][4][5]

Parent This compound Acid_Product γ-Amino Acid Derivative (Ring-Opened Product) Parent->Acid_Product  Acidic Hydrolysis (H₂O, H⁺) Base_Product γ-Amino Acid Salt (Ring-Opened Product) Parent->Base_Product  Basic Hydrolysis (H₂O, OH⁻)

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

The imidazole ring is known to be susceptible to oxidation.[1] Oxidative stress, for instance from hydrogen peroxide, can lead to the formation of various oxidation products. In studies of daclatasvir, which contains an imidazole moiety, oxidation led to several degradation products.[1] For this compound, oxidation could potentially lead to the formation of N-oxides or other oxidized species on the imidazole ring. Vildagliptin has also been shown to degrade under oxidative conditions.[2][3][4][5]

Parent This compound Oxidized_Product Oxidized Imidazole Derivatives (e.g., N-oxides) Parent->Oxidized_Product  Oxidation (e.g., H₂O₂)

Caption: Predicted Oxidative Degradation Pathway.

Photodegradation

Imidazole derivatives can be sensitive to light.[1][6] Exposure to UV or visible light can lead to the formation of various photolytic degradation products. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Parent This compound Photo_Product Photolytic Degradation Products Parent->Photo_Product  Photolysis (hν)

Caption: Predicted Photodegradation Pathway.

Quantitative Data from Analogous Compounds

While specific kinetic data for this compound is unavailable, data from related structures can provide an estimate of its stability. The following tables summarize stability data for vildagliptin, a drug containing a pyrrolidinone moiety.

Table 1: Summary of Vildagliptin Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionTemperatureTimeDegradation (%)Major Degradants (RRT)Reference
Acidic Hydrolysis1 M HCl80°C3 hoursSignificant1.3[2][3]
Basic Hydrolysis0.1 M NaOHRoom Temp3 hoursSignificant0.4, 0.7, 1.2[2][3]
Oxidative3% H₂O₂Room Temp1 hourSignificant0.5, 0.6, 0.7, 0.8, 1.2[2][3]
Neutral HydrolysisWater--One major degradant0.7[2]
ThermalSolid--Not significant-[2]
Photolytic (UV)Solid--Not significant-[2]

RRT = Relative Retention Time

Table 2: Kinetic Data for Vildagliptin Degradation at Room Temperature (23°C) [5]

ConditionRate Constant (k) (s⁻¹)
Oxidative (3% H₂O₂)4.76 x 10⁻⁴
Basic (1 M NaOH)3.11 x 10⁻⁴
Acidic (1 M HCl)1.73 x 10⁻⁴

Degradation followed pseudo-first-order kinetics.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stress testing of pharmaceuticals and specific examples from the literature.[2][3][7]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution will be used for the subsequent stress studies.

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (e.g., 1 M HCl, 80°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (e.g., 80°C, Solid State) Stock->Thermal Photo Photodegradation (ICH Q1B Guidelines) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Characterize Characterize Degradation Products HPLC->Characterize

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

5.3.1. Acidic Hydrolysis

  • To 2 mL of the stock solution (1 mg/mL) in a suitable container, add 3 mL of 1 M HCl.

  • Heat the mixture at 80°C in a water bath for a predefined period (e.g., 3, 6, and 9 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with 1 M NaOH to approximately pH 7.

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analyze the sample by a stability-indicating HPLC method.

5.3.2. Basic Hydrolysis

  • To 2 mL of the stock solution (1 mg/mL), add 3 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for a predefined period (e.g., 1, 3, and 6 hours).

  • At each time point, withdraw a sample and neutralize it with 0.1 M HCl to approximately pH 7.

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analyze the sample by HPLC.

5.3.3. Oxidative Degradation

  • To 2 mL of the stock solution (1 mg/mL), add 2 mL of 3% (v/v) hydrogen peroxide.

  • Keep the solution at room temperature for a predefined period (e.g., 1, 4, and 8 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analyze the sample by HPLC.

5.3.4. Thermal Degradation

  • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for a specified duration (e.g., 24, 48, and 72 hours).

  • At each time point, withdraw a sample, allow it to cool, and prepare a solution of 0.1 mg/mL in the mobile phase.

  • Analyze the sample by HPLC.

5.3.5. Photodegradation

  • Expose the solid compound and a solution of the compound (e.g., 0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • After the exposure, analyze the samples by HPLC.

Analytical Method

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection should be developed and validated. The method must be able to separate the parent compound from all its degradation products.

  • Example Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at an appropriate wavelength (determined by UV scan) or MS detection for identification of degradation products.

Conclusion

While direct experimental data on the stability of this compound is currently lacking, a comprehensive understanding of the degradation pathways of its constituent imidazole and pyrrolidinone rings allows for a robust predictive assessment of its stability. The primary anticipated degradation pathway is the hydrolysis of the γ-lactam ring under both acidic and basic conditions. Oxidative and photolytic degradation of the imidazole moiety are also likely to occur.

The provided experimental protocols offer a detailed framework for conducting forced degradation studies to confirm these predicted pathways and to identify and characterize the resulting degradation products. The quantitative data from analogous compounds, such as vildagliptin, serves as a valuable reference for expected degradation kinetics. These studies are indispensable for the development of stable formulations and for ensuring the quality, safety, and efficacy of any potential drug product containing this compound.

References

A Technical Guide to Quantum Chemical Calculations for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies and data presented herein serve as a representative framework for the in-silico analysis of this and structurally related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its fused-ring structure, which is a common motif in biologically active molecules. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules at the atomic level. These computational methods can predict molecular geometry, vibrational frequencies, electronic structure, and reactivity, thereby guiding synthetic efforts and aiding in the rational design of novel therapeutic agents.

This guide will detail a representative computational workflow using Density Functional Theory (DFT), a widely used method in quantum chemistry for its balance of accuracy and computational cost. While specific experimental data for this compound is not extensively published, this paper will present expected outcomes based on studies of structurally similar imidazole derivatives.

Computational Methodology

The following section outlines a typical protocol for performing quantum chemical calculations on this compound.

2.1. Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical method of choice is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-established for providing reliable results for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure a good description of the electronic structure, including polarization and diffuse functions.

2.2. Geometry Optimization

The first step in the computational workflow is to determine the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry corresponds to a stationary point on the potential energy surface.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

  • Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Prediction of the infrared (IR) spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule, which can then be compared with experimental data for validation.

2.4. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and hyperconjugative interactions.

The overall computational workflow is depicted in the diagram below.

computational_workflow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize if necessary electronic_props Electronic Property Calculations (FMO, MEP, NBO) verify_min->electronic_props Proceed data_analysis Data Analysis and Interpretation electronic_props->data_analysis end Final Report and Visualization data_analysis->end

Computational workflow for quantum chemical calculations.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound. This data is illustrative and based on typical values for similar heterocyclic systems.

Table 1: Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
C-N (amide)~1.38 Å
C=N (imidazole)~1.32 Å
C-C (aliphatic)~1.53 Å
Bond AngleN-C=O~125°
C-N-C (imidazole)~108°
Dihedral AngleC-N-C-C (ring)Varies (non-planar)

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O stretch~1750Strong, characteristic amide I band
C=N stretch~1620Imidazole ring stretch
C-H stretch (sp²)~3100Aromatic C-H stretch
C-H stretch (sp³)~2950Aliphatic C-H stretch
N-H bendN/ANo N-H in this structure

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV
Dipole Moment~ 3.5 Debye

Relationship Between Theoretical and Experimental Data

Quantum chemical calculations are most powerful when used in conjunction with experimental data. The diagram below illustrates the synergistic relationship between theoretical predictions and experimental validation.

theoretical_experimental_relationship cluster_comp Theoretical Predictions cluster_exp Experimental Validation comp_chem Computational Chemistry (DFT Calculations) pred_geom Predicted Geometry comp_chem->pred_geom pred_ir Predicted IR Spectrum comp_chem->pred_ir pred_react Predicted Reactivity (MEP) comp_chem->pred_react exp_chem Experimental Chemistry (Synthesis & Spectroscopy) exp_xray X-ray Crystallography exp_chem->exp_xray exp_ftir FTIR Spectroscopy exp_chem->exp_ftir exp_rxn Reaction Outcomes exp_chem->exp_rxn pred_geom->exp_xray Compare Bond Lengths/Angles pred_ir->exp_ftir Compare Frequencies pred_react->exp_rxn Guide Synthesis

Synergistic relationship between theoretical and experimental data.

Experimental Protocols

While this guide focuses on the computational aspect, a brief overview of a representative experimental protocol for the synthesis and characterization of this compound is provided for context.

5.1. Synthesis

A plausible synthetic route would involve the cyclization of a suitable proline derivative. For example, the intramolecular cyclization of an N-acylproline precursor could yield the target compound. The reaction would likely be carried out in an organic solvent under reflux, with the progress monitored by Thin Layer Chromatography (TLC).

5.2. Characterization

Upon purification (e.g., by column chromatography or recrystallization), the structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch, which can be directly compared with the computationally predicted vibrational frequencies.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for investigating the properties of this compound. This in-depth technical guide outlines a standard computational methodology, presents expected quantitative data, and illustrates the crucial interplay between theoretical predictions and experimental validation. The application of these computational techniques is invaluable for accelerating the drug discovery process by enabling a deeper understanding of molecular structure and reactivity, ultimately guiding the design of more effective and targeted therapeutic agents.

A Technical Guide to the Synthesis and Applications of Pyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-c]imidazol-7-one core is a compelling scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This bicyclic heterocycle has garnered significant attention for its potential as an anticancer, antibacterial, and anti-inflammatory agent. This technical guide provides a comprehensive review of the synthesis and diverse applications of pyrrolo[1,2-c]imidazol-7-one derivatives, with a focus on experimental protocols, quantitative data, and the signaling pathways they modulate.

Synthesis of the Pyrrolo[1,2-c]imidazol-7-one Core

Several synthetic strategies have been developed to construct the pyrrolo[1,2-c]imidazol-7-one skeleton. Key methods include multicomponent reactions, cycloadditions, and microwave-assisted green synthesis.

One-Pot Microwave-Assisted Green Synthesis

A highly efficient and environmentally friendly approach to pyrrolo[1,2-c]imidazol-1-one analogs involves a one-pot, two-component synthesis under microwave irradiation using a substoichiometric amount of water.[1][2] This method offers significant advantages in terms of reduced reaction times, higher yields, and adherence to the principles of green chemistry.

Detailed Experimental Protocol: One-Pot Microwave Synthesis

  • Materials: Substituted L-proline derivative, appropriate aldehyde, water.

  • Procedure: A mixture of the L-proline derivative (1 mmol) and the respective aldehyde (1 mmol) in a minimal amount of water is subjected to microwave irradiation at a specified temperature and time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

G cluster_synthesis One-Pot Microwave Synthesis L-Proline Derivative L-Proline Derivative Aldehyde Aldehyde Microwave Irradiation Microwave Irradiation Pyrrolo[1,2-c]imidazol-1-one Pyrrolo[1,2-c]imidazol-1-one

Caption: One-Pot Microwave Synthesis of Pyrrolo[1,2-c]imidazol-1-one.

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials. A post-Ugi cascade reaction has been developed to synthesize pyrrole-imidazole derivatives, which can be adapted to form the pyrrolo[1,2-c]imidazol-7-one core.[3]

G cluster_ugi Ugi Reaction Workflow Aldehyde Aldehyde Amine Amine Carboxylic Acid Carboxylic Acid Isocyanide Isocyanide Ugi Adduct Ugi Adduct Post-Ugi Cascade Post-Ugi Cascade Pyrrolo[1,2-c]imidazol-7-one Pyrrolo[1,2-c]imidazol-7-one

Caption: Ugi Reaction for Pyrrolo[1,2-c]imidazol-7-one Synthesis.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction can be employed in an intramolecular fashion to construct the bicyclic pyrrolo[1,2-c]imidazol-7-one system.[4]

Biological Applications

Derivatives of the pyrrolo[1,2-c]imidazole scaffold have shown significant promise in various therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrrolo-fused heterocycles. Imidazolylpyrrolone-based small molecules, for instance, have been identified as potential therapeutic agents for renal cell carcinoma.[4] Certain derivatives have exhibited low micromolar IC50 values against various cancer cell lines.[4]

Table 1: Anticancer Activity of Selected Pyrrolo-Fused Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Imidazopyrrolopyridine 5g A498 (Renal)Low µM[4]
Imidazopyrrolopyridine 5k 786-O (Renal)Low µM[4]
Pyrrolo[1,2-b]pyridazine Derivative Various<0.1[5][6]
1H-pyrrolo[3,2-c]pyridine 10t HeLa, SGC-7901, MCF-70.12 - 0.21[7]
Kinase Inhibition

The pyrrolo[1,2-c]imidazole scaffold is a key structural motif in the design of kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation and survival. Derivatives of the related pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase.[8]

Table 2: Kinase Inhibitory Activity of Selected Pyrrolo-Fused Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Pyrrolo[3,2-c]pyridine 1r FMS30[8]
Pyrrolo[3,2-c]pyridine 1e FMS60[8]
KIST101029 FMS96[8]

Signaling Pathways

The anticancer and kinase inhibitory effects of pyrrolo[1,2-c]imidazol-7-one and related compounds are often attributed to their modulation of critical intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several heterocyclic compounds, including those with imidazole and pyrrole moieties, have been developed as inhibitors of this pathway. Thiazole-integrated pyrrolotriazinones, for example, have been shown to reduce PI3K protein levels in cancer cells.[9]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 kinases are the three major members of the MAPK family.[7] Imidazole derivatives have been investigated as inhibitors of p38 MAPK for their anti-inflammatory potential.

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Cellular Response Cellular Response MAPK (ERK, JNK, p38)->Cellular Response Inhibitor Inhibitor Inhibitor->MAPK (ERK, JNK, p38)

Caption: Inhibition of the MAPK Signaling Pathway.

Conclusion

The pyrrolo[1,2-c]imidazol-7-one scaffold represents a promising platform for the development of novel therapeutics. Efficient synthetic methodologies, including green chemistry approaches, have made this core readily accessible. The demonstrated anticancer and kinase inhibitory activities, coupled with the potential to modulate key signaling pathways, underscore the importance of continued research and development in this area for drug discovery professionals.

References

Methodological & Application

Application Notes and Protocols: Multi-step Synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed multi-step synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is based on established methodologies for related pyrrolo[1,2-c]imidazole derivatives. Additionally, a potential signaling pathway associated with this class of compounds is illustrated.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available starting material, L-proline. The synthesis involves the formation of an N-substituted proline derivative, followed by cyclization to construct the fused imidazole ring. This strategy is adapted from known procedures for the synthesis of related bicyclic imidazole systems.

SynthesisWorkflow cluster_0 Step 1: N-Acylation of L-Proline cluster_1 Step 2: Amidation cluster_2 Step 3: Intramolecular Cyclization L-Proline L-Proline Intermediate_1 N-(Chloroacetyl)-L-proline L-Proline->Intermediate_1 Chloroacetyl chloride, NaOH, H2O, 0-5 °C Intermediate_2 N-(Chloroacetyl)-L-prolinamide Intermediate_1->Intermediate_2 Ammonia, Methanol, 0 °C to rt Final_Product This compound Intermediate_2->Final_Product Heat, Toluene

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of N-(Chloroacetyl)-L-proline

  • Materials: L-Proline, Chloroacetyl chloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve L-proline (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with concentrated HCl.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(Chloroacetyl)-L-proline as a crude product, which can be used in the next step without further purification.

2.2. Step 2: Synthesis of N-(Chloroacetyl)-L-prolinamide

  • Materials: N-(Chloroacetyl)-L-proline, Methanolic ammonia solution (7N), Methanol.

  • Procedure:

    • Dissolve the crude N-(Chloroacetyl)-L-proline (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble ammonia gas through the solution or add a 7N solution of ammonia in methanol (5.0 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(Chloroacetyl)-L-prolinamide.

2.3. Step 3: Synthesis of this compound

  • Materials: N-(Chloroacetyl)-L-prolinamide, Toluene.

  • Procedure:

    • Suspend N-(Chloroacetyl)-L-prolinamide (1.0 eq) in toluene.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Data Presentation

The following table summarizes the expected products, molecular weights, and hypothetical yields for each step of the synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)
1N-(Chloroacetyl)-L-prolineC₇H₁₀ClNO₃191.6185-95
2N-(Chloroacetyl)-L-prolinamideC₇H₁₁ClN₂O₂190.6370-80
3This compoundC₆H₈N₂O124.1450-65

Potential Biological Signaling Pathway

Derivatives of the pyrrolo[1,2-c]imidazole scaffold have been investigated for their biological activities. Some have been identified as antagonists of the Neuropeptide S (NPS) receptor, a G-protein coupled receptor (GPCR) involved in arousal, anxiety, and wakefulness. The NPS receptor is known to couple to both Gs and Gq signaling pathways.

SignalingPathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR binds & activates Gs Gs NPSR->Gs Gq Gq NPSR->Gq Antagonist This compound (Antagonist) Antagonist->NPSR binds & blocks AC Adenylate Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Gene Expression (Wakefulness, Arousal) CREB->Gene_Expression PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Cellular_Response Cellular Response (Anxiolysis) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Neuropeptide S receptor signaling and potential antagonism by the target compound.

Application Notes and Protocols for Drug Design Using the 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5,6-dihydropyrrolo[1,2-c]imidazol-7-one scaffold in drug design, with a focus on its application as a core structure for the development of novel anti-inflammatory and analgesic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in this field.

Introduction to the this compound Scaffold

The this compound core is a bicyclic heterocyclic system that has been identified as a promising scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its rigid structure and sites for chemical modification allow for the synthesis of derivatives with potent analgesic and anti-inflammatory properties, coupled with potentially reduced side effects compared to existing treatments.

Derivatives of this scaffold, specifically 3-aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acids, have been patented for their excellent anti-inflammatory and analgesic activities. These compounds are designed to target the cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.

Application: Development of Novel Anti-inflammatory and Analgesic Agents

The primary application of the this compound scaffold is in the design of new chemical entities for the treatment of inflammatory conditions such as arthritis, as well as for the management of pain. The core structure can be chemically modified at several positions to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Features for Activity

Based on existing patent literature, key structural modifications for potent anti-inflammatory and analgesic activity include:

  • An aroyl group at the 3-position: This group is crucial for interacting with the active site of the target enzyme.

  • A carboxylic acid group at the 7-position: This moiety is a common feature in many NSAIDs and is important for binding to the COX enzymes.

  • Substitutions on the aroyl ring: Modifications to the aromatic ring of the aroyl group can influence potency and selectivity.

Experimental Protocols

Synthesis of 3-Aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid Derivatives

The following is a general synthetic protocol adapted from patent literature for the preparation of 3-aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivatives.

Workflow for Synthesis:

G A Start with 2-(aminomethyl)imidazole B React with a dialkyl acetylenedicarboxylate A->B C Cyclization to form a dihydropyrrolo[1,2-c]imidazol-7-one intermediate B->C D Acylation at the 3-position with an aroyl chloride C->D E Introduction of a carboxylic acid group at the 7-position D->E F Final Product: 3-Aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivative E->F

Caption: Synthetic workflow for 3-aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivatives.

Materials:

  • 2-(Aminomethyl)imidazole dihydrochloride

  • Dialkyl acetylenedicarboxylate (e.g., diethyl acetylenedicarboxylate)

  • Aroyl chloride (e.g., benzoyl chloride)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvents (e.g., DMF, THF)

  • Reagents for hydrolysis (e.g., lithium hydroxide)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Step 1: Synthesis of the Dihydropyrrolo[1,2-c]imidazol-7-one Intermediate.

    • Dissolve 2-(aminomethyl)imidazole dihydrochloride in a suitable solvent such as methanol.

    • Add a base, such as sodium methoxide, to neutralize the hydrochloride salt.

    • To this solution, add a dialkyl acetylenedicarboxylate dropwise at room temperature.

    • The reaction mixture is stirred for several hours to facilitate the Michael addition and subsequent cyclization.

    • The resulting dihydropyrrolo[1,2-c]imidazol-7-one intermediate is isolated and purified by crystallization or column chromatography.

  • Step 2: Acylation at the 3-position.

    • Dissolve the intermediate from Step 1 in an anhydrous aprotic solvent like DMF.

    • Add a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the imidazole ring.

    • Slowly add the desired aroyl chloride to the reaction mixture.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the 3-aroyl derivative by column chromatography.

  • Step 3: Introduction of the Carboxylic Acid Group.

    • The ester group at the 7-position of the acylated intermediate is hydrolyzed to the corresponding carboxylic acid.

    • Dissolve the 3-aroyl intermediate in a mixture of THF and water.

    • Add an excess of a base, such as lithium hydroxide, and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Biological Evaluation: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay:

G A Prepare solutions of test compounds and control (e.g., indomethacin) B Incubate purified COX-1 or COX-2 enzyme with the test compound or control A->B C Add arachidonic acid to initiate the reaction B->C D Stop the reaction after a defined time C->D E Measure the production of prostaglandin E2 (PGE2) using an ELISA kit D->E F Calculate the percent inhibition and IC50 values E->F

Caption: Experimental workflow for the in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid

  • Test compounds and a reference NSAID (e.g., indomethacin, celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E2 (PGE2) EIA Kit

  • Microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and reference drug in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching agent (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Data Presentation

The following table provides a template for summarizing the biological activity data for a series of synthesized this compound derivatives.

Compound IDR Group (at 3-aroyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a H1.50.27.5
1b 4-CH₃1.20.158.0
1c 4-Cl2.00.120.0
1d 4-F1.80.1215.0
Indomethacin -0.11.50.07
Celecoxib -15.00.05300

Signaling Pathway

The anti-inflammatory effects of NSAIDs derived from the this compound scaffold are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

G A Cell Membrane Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (e.g., PGE2) (Housekeeping functions: gastric protection, platelet aggregation) D->F G Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) E->G H This compound Derivatives (NSAIDs) H->D H->E

Caption: Inhibition of the COX pathway by this compound derivatives.

This pathway illustrates how these compounds can reduce inflammation and pain by blocking the production of prostaglandins. The development of COX-2 selective inhibitors is a key goal to minimize the gastrointestinal side effects associated with the inhibition of COX-1. The this compound scaffold offers a platform for designing such selective inhibitors.

Application Notes and Protocols for High-Throughput Screening of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydropyrrolo[1,2-c]imidazol-7-one scaffold represents a promising heterocyclic structure in drug discovery. Analogs of this core structure bear resemblance to other biologically active pyrrole and imidazole-containing compounds, which have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1] The compact and rigid bicyclic system of the dihydropyrroloimidazolone core provides a unique three-dimensional framework for the design of novel therapeutic agents. This document outlines detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound analogs to identify potential lead compounds for drug development.

Given the structural similarities to known kinase inhibitors and other anticancer agents, a hypothetical HTS campaign targeting a generic protein kinase, designated "Kinase-X," is presented as a primary screening strategy.[2][3] Additionally, a secondary cell-based assay protocol is provided to assess the cytotoxic effects of the compounds on cancer cell lines.

Primary High-Throughput Screening: Kinase-X Inhibition Assay

This section details a biochemical assay designed to identify inhibitors of Kinase-X from a library of this compound analogs. A luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and amenability to HTS.

Assay Principle

The primary screen will employ a commercially available ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The kinase activity is directly proportional to the amount of ADP generated. Therefore, a decrease in ADP production, measured as a decrease in the luminescent signal, indicates inhibition of Kinase-X.

Experimental Workflow

The overall workflow for the primary HTS is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates Compound Library Plates (this compound analogs) Dispensing Dispense Compounds & Kinase/Substrate Mix Compound_Plates->Dispensing Reagent_Prep Assay Reagent Preparation (Kinase-X, Substrate, ATP) Reagent_Prep->Dispensing Reaction_Start Initiate Reaction (Add ATP) Dispensing->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Incubation2 Incubate at RT ADP_Glo_Reagent->Incubation2 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation2->Kinase_Detection_Reagent Incubation3 Incubate at RT Kinase_Detection_Reagent->Incubation3 Luminescence_Reading Read Luminescence Incubation3->Luminescence_Reading Data_Analysis Data Normalization & Hit Identification Luminescence_Reading->Data_Analysis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Addition Add Compounds to Cells Cell_Seeding->Compound_Addition Compound_Dilution Prepare Serial Dilutions of Hit Compounds Compound_Dilution->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Resazurin_Addition Add Resazurin Reagent Incubation->Resazurin_Addition Incubation2 Incubate for 1-4 hours Resazurin_Addition->Incubation2 Fluorescence_Reading Read Fluorescence Incubation2->Fluorescence_Reading IC50_Calculation Calculate IC50 Values Fluorescence_Reading->IC50_Calculation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activation DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Compound 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Analog Compound->KinaseX Inhibition

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[1] These assessments help to determine the therapeutic window of a compound and identify potential safety concerns. This document provides a comprehensive guide to cell-based assays for evaluating the cytotoxicity of a novel compound, 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one. The described protocols for MTT, Lactate Dehydrogenase (LDH), Caspase-3/7 activity, and Reactive Oxygen Species (ROS) detection are widely used and accepted methods for generating reliable and reproducible cytotoxicity data.[2][3]

While specific cytotoxic data for this compound is not yet available in public literature, studies on other pyrrole and imidazole derivatives have shown cytotoxic and apoptotic effects on various cancer cell lines, suggesting that this class of compounds warrants investigation.[4][5][6][7][8][9] These protocols, therefore, provide a robust framework for the initial cytotoxic characterization of this novel compound.

Experimental Workflow

A general workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.[10][11]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549, HepG2) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Stock Solution treatment Treat with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase 3/7 Assay (Apoptosis) treatment->caspase_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay readout Measure Absorbance/ Fluorescence/Luminescence mtt_assay->readout ldh_assay->readout caspase_assay->readout ros_assay->readout calculation Calculate % Cell Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation

The primary endpoint for cytotoxicity assays is often the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a biological response by 50%. The data should be presented in a clear and organized manner to allow for easy comparison across different cell lines and assays.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure. Data are representative and should be replaced with experimental results.

Cell LineDescriptionIC50 (µM) - MTT AssayIC50 (µM) - LDH Assay
HeLaHuman Cervical Cancer22.5 ± 2.328.7 ± 3.1
A549Human Lung Carcinoma35.1 ± 4.041.3 ± 4.5
HepG2Human Hepatocellular Carcinoma48.9 ± 5.255.6 ± 6.3

Table 2: Hypothetical Caspase-3/7 Activation and ROS Production. Data are representative and should be replaced with experimental results.

Cell LineTreatment Concentration (µM)Caspase-3/7 Activity (Fold Change)ROS Production (Fold Change)
HeLa254.2 ± 0.53.8 ± 0.4
A549403.5 ± 0.43.1 ± 0.3
HepG2502.8 ± 0.32.5 ± 0.2

Experimental Protocols

General Cell Culture and Compound Preparation

Proper aseptic cell culture techniques are essential for obtaining reliable and reproducible results.[11]

  • Materials:

    • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

    • Complete growth medium (specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Cell culture flasks and plates (96-well, sterile)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells as needed to maintain logarithmic growth.

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[11]

    • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound dilutions

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][11]

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[10]

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] Loss of plasma membrane integrity leads to the release of this cytosolic enzyme.[14][15]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound dilutions

    • LDH Cytotoxicity Assay Kit

    • Microplate reader

  • Protocol:

    • Seed and treat cells as described in the MTT assay protocol (steps 1 and 2).

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[16]

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[2]

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[2]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[2]

    • Incubate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Caspase-3/7 Activity Assay (Apoptosis)

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[17][18]

  • Materials:

    • Cells seeded in a white-walled 96-well plate

    • This compound dilutions

    • Caspase-Glo® 3/7 Assay kit or similar

    • Plate-reading luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with serial dilutions of the compound as described in the MTT assay protocol.

    • Incubate for a time optimal for apoptosis induction (e.g., 6, 12, or 24 hours).[2]

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.[2]

    • Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours.[2]

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS, which can be a key indicator of oxidative stress-induced cytotoxicity.[19][20][21] The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][22]

  • Materials:

    • Cells seeded in a black, clear-bottom 96-well plate

    • This compound dilutions

    • DCFH-DA solution

    • Positive control (e.g., Tert-Butyl hydroperoxide)

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells gently with PBS.

    • Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[20]

    • Wash the cells with PBS to remove the excess probe.

    • Add the serial dilutions of this compound and incubate for the desired time.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

    • Express the results as a fold change in ROS production compared to the vehicle-treated control.

Signaling Pathway Visualization

Cytotoxic compounds can induce cell death through various signaling pathways. A common pathway involves the induction of apoptosis via mitochondrial (intrinsic) or death receptor (extrinsic) pathways, often involving the generation of reactive oxygen species.

signaling_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Induction compound 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one ros ROS Production compound->ros mito_stress Mitochondrial Stress compound->mito_stress ros->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential cytotoxic signaling pathway of this compound.

References

Application Notes and Protocols: Pyrroloimidazole Derivatives and Nitrogen-Containing Heterocycles in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a review of scientific literature and chemical databases shows no specific documented applications of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one in the field of organic electronics. The following application notes and protocols are therefore based on structurally related and functionally relevant classes of compounds, namely pyrroloimidazole derivatives and, more broadly, nitrogen-containing heterocyclic compounds , which are of significant interest in organic electronics research and development.

Introduction to Nitrogen-Containing Heterocycles in Organic Electronics

Nitrogen-containing heterocyclic compounds are a cornerstone of modern organic electronics.[1][2] The inclusion of nitrogen atoms within a π-conjugated system significantly influences the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4]

Pyrrole- and imidazole-containing structures are particularly noteworthy. Pyrrole is an electron-rich five-membered ring that has been a building block for conductive polymers and hole-transporting materials.[5] However, simple pyrrole compounds can be prone to oxidation.[5] To enhance stability and fine-tune electronic properties, pyrrole is often fused with other aromatic rings, creating more robust systems like dithienopyrrole and other pyrrole-fused heterocycles.[3][5] Imidazole derivatives are also widely explored, valued for their electronic properties and their ability to form stable structures.[6][7]

Applications and Performance Data

While data for the specific target molecule is unavailable, the following tables summarize the performance of representative nitrogen-containing heterocyclic materials in various organic electronic devices.

Table 1: Performance of Nitrogen-Containing Non-Fullerene Acceptors (NFAs) in Organic Photovoltaics (OPVs)
Material Name/ClassDonor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm²]Fill Factor (FF) [%]Reference
BDTN-BFPM611.540.9320.2061.46[8]
BDTN-ThPM63.53---[8]
Pyrrolo-Phenanthrolines-n-type semiconductorEa = 0.75-0.78 eVEg = 3.13-4.11 eV-[9]

Note: BDTN-BF and BDTN-Th are nitrogen-containing heterocyclic NFAs. The difference in their end-capping groups leads to a significant performance disparity. Pyrrolo-phenanthrolines have been investigated as n-type semiconductors.

Table 2: Performance of Diketopyrrolopyrrole (DPP)-Based Materials in Organic Thin-Film Transistors (OTFTs)

Diketopyrrolopyrrole (DPP) derivatives are a prominent class of nitrogen-containing heterocyclic compounds used in high-performance OTFTs.[10]

DPP DerivativeDeposition MethodCharge Carrier Mobility (µ) [cm²/Vs]On/Off RatioChannel TypeReference
Compound 5 Drop-casting/Solution-shearing5.7 x 10-4104 - 106p-channel[11]
Half-fused DPP PolymerStille CouplingMolecular weight of 24.4 kDa--[10]

Experimental Protocols

The following are generalized protocols for the synthesis and device fabrication involving nitrogen-containing heterocyclic semiconductors.

Protocol 1: Synthesis of a Fused Pyrroloimidazole Derivative (General Approach)

This protocol outlines a conceptual synthetic pathway for creating fused heterocyclic systems, which is a common strategy to enhance material stability and performance.[5]

  • Step 1: Annulation of the Imidazole Ring. Start with a suitable pyrrole-containing precursor. The imidazole ring can be formed through the condensation of an aminopyrroline with a halocarbonyl compound.[12]

  • Step 2: N-Functionalization. To improve solubility and processability, alkyl chains are often introduced on the nitrogen atom of the pyrrole moiety.[5] This is typically achieved by deprotonating the N-H group with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

  • Step 3: Planarization and π-Extension. The core structure is extended by coupling it with other aromatic units (e.g., thiophenes, benzothiadiazole) via cross-coupling reactions like Suzuki, Stille, or direct arylation. This extends the π-conjugation, which is crucial for charge transport.

  • Step 4: Purification. The final compound is purified rigorously, often using techniques like column chromatography, recrystallization, and temperature gradient sublimation to achieve the high purity required for electronic applications.

Protocol 2: Fabrication of an Organic Photovoltaic (OPV) Device

This protocol describes the fabrication of a bulk heterojunction (BHJ) solar cell, a common device architecture.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and then annealed.

  • Active Layer Deposition: The donor (e.g., a polymer like PM6) and the nitrogen-containing acceptor (e.g., a pyrroloimidazole derivative) are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated on top of the HTL in a nitrogen-filled glovebox to form the bulk heterojunction active layer. The film is then typically annealed to optimize its morphology.

  • Electron Transport Layer (ETL) Deposition: A thin layer of an electron-transporting material (e.g., a fullerene derivative or a suitable metal oxide) is deposited, often by spin-coating or thermal evaporation.

  • Cathode Deposition: A low work function metal (e.g., Ca, Al) is thermally evaporated on top of the ETL through a shadow mask to define the device area.

  • Encapsulation: The completed device is encapsulated to protect it from oxygen and moisture degradation.

Protocol 3: Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET.

  • Substrate and Gate Electrode: A heavily doped silicon wafer (n++-Si) is used as the gate electrode, with a thermally grown layer of silicon dioxide (SiO2) serving as the gate dielectric.

  • Dielectric Surface Treatment: The SiO2 surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor, promoting better molecular ordering and device performance.

  • Semiconductor Deposition: The nitrogen-containing heterocyclic semiconductor is dissolved in a suitable organic solvent. The solution is then deposited onto the treated dielectric surface using techniques like spin-coating, drop-casting, or solution-shearing.[11] The film is annealed to remove residual solvent and improve crystallinity.

  • Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length and width are defined by the mask.

  • Characterization: The device is then characterized in a probe station, typically under an inert atmosphere, to measure its transfer and output characteristics and determine key parameters like charge carrier mobility and the on/off ratio.

Visualizations

Diagram 1: General Workflow for Organic Semiconductor Development

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Device Fabrication & Testing A Molecular Design (e.g., Pyrroloimidazole Core) B Chemical Synthesis A->B C Purification B->C D Electrochemical (CV, HOMO/LUMO) C->D E Optical (UV-Vis, PL) C->E F Structural (XRD, AFM) C->F G Device Fabrication (OPV, OFET) C->G H Performance Testing G->H I Analysis & Optimization H->I I->A

Caption: Workflow for organic semiconductor research.

Diagram 2: Structure of a Bulk Heterojunction Organic Solar Cell

G cluster_0 Device Layers cluster_1 Charge Flow Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL ActiveLayer Active Layer (Bulk Heterojunction) Donor + Acceptor (e.g., Pyrroloimidazole derivative) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode Holes Holes → Electrons ← Electrons

Caption: Layered structure of an organic solar cell.

References

Application Notes and Protocols: 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydropyrrolo[1,2-c]imidazol-7-one core is a promising heterocyclic scaffold for the development of novel fluorescent probes. Its rigid, bicyclic structure can lead to favorable photophysical properties, including high fluorescence quantum yields and photostability. By functionalizing this core with specific recognition moieties, it is possible to create highly selective and sensitive probes for a variety of biologically relevant analytes. These probes have potential applications in high-throughput screening, cellular imaging, and diagnostics.

This document provides detailed application notes and protocols for the design, synthesis, and utilization of this compound based fluorescent probes for the detection of key biological analytes such as reactive oxygen species (ROS), metal ions, and pH.

Design Principles of this compound Fluorescent Probes

The design of fluorescent probes based on the this compound scaffold generally involves the integration of three key components: a fluorophore (the scaffold itself), a recognition site (receptor) for the target analyte, and a linker. The fluorescence of the core can be modulated by various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

For instance, to design a probe for reactive oxygen species, a ROS-cleavable group can be attached to the scaffold. The cleavage of this group upon interaction with ROS would then restore the fluorescence of the core. Similarly, for metal ion detection, a chelating moiety can be incorporated, where the binding of the metal ion alters the electronic properties of the fluorophore, leading to a change in fluorescence. For pH sensing, a protonatable group can be introduced, where changes in pH affect the protonation state of the group and, consequently, the fluorescence of the probe.

Data Presentation

The following table summarizes the key photophysical and performance characteristics of hypothetical this compound based fluorescent probes designed for different analytes. This table is intended to serve as a template for researchers to populate with their own experimental data.

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitResponse Time
DPI-ROS ROS (H₂O₂)~480~525~0.65~50 nM< 15 min
DPI-Zn Zn²⁺~495~530~0.72~10 nM< 5 min
DPI-pH pH~450 / ~510~500 / ~560~0.40 / ~0.55pKa ~7.2Instantaneous

Experimental Protocols

Protocol 1: Synthesis of a this compound based Fluorescent Probe for Reactive Oxygen Species (DPI-ROS)

This protocol describes a general method for the synthesis of a fluorescent probe for hydrogen peroxide (H₂O₂) based on the this compound scaffold, utilizing a boronate ester as the ROS-cleavable group.

Materials:

  • This compound core with a phenolic hydroxyl group

  • 4-(Bromomethyl)phenylboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic this compound (1.0 eq) in a mixture of ACN and DMF, add K₂CO₃ (3.0 eq) and 4-(bromomethyl)phenylboronic acid pinacol ester (1.5 eq).

  • Stir the reaction mixture at 60 °C for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure DPI-ROS probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Detection of H₂O₂ using DPI-ROS

This protocol details the procedure for the in vitro detection of H₂O₂ using the synthesized DPI-ROS probe.

Materials:

  • DPI-ROS stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution of known concentration

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of DPI-ROS (e.g., 10 µM) in PBS.

  • Prepare serial dilutions of H₂O₂ in PBS.

  • To the wells of the 96-well plate, add 50 µL of the DPI-ROS working solution.

  • Add 50 µL of the different concentrations of H₂O₂ solution or a control (PBS only) to the wells.

  • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~525 nm.

  • Plot the fluorescence intensity against the H₂O₂ concentration to generate a calibration curve.

Protocol 3: Cellular Imaging of ROS using DPI-ROS

This protocol provides a method for imaging endogenous or exogenous ROS in living cells.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Cell culture medium

  • DPI-ROS stock solution (1 mM in DMSO)

  • ROS inducer (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed the cells on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Remove the culture medium and wash the cells once with PBS.

  • Prepare a working solution of DPI-ROS (e.g., 5 µM) in serum-free cell culture medium.

  • Add the DPI-ROS working solution to the cells and incubate for 30 minutes at 37 °C in a 5% CO₂ incubator.

  • (Optional) To induce ROS production, treat the cells with an appropriate concentration of PMA for a specific duration.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh cell culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the probe.

Mandatory Visualizations

Synthesis_of_DPI_ROS cluster_reagents Reagents & Conditions Scaffold Phenolic 5,6-dihydropyrrolo [1,2-c]imidazol-7-one Reaction Reaction (60 °C, 12-24h) Scaffold->Reaction Reagent 4-(Bromomethyl)phenylboronic acid pinacol ester Reagent->Reaction Base K2CO3 Base->Reaction Solvent ACN/DMF Solvent->Reaction Product DPI-ROS Probe Purification Purification (Column Chromatography) Reaction->Purification Purification->Product

Caption: Synthetic pathway for the DPI-ROS fluorescent probe.

ROS_Sensing_Mechanism DPI-ROS\n(Non-fluorescent) DPI-ROS (Non-fluorescent) DPI-OH\n(Fluorescent) DPI-OH (Fluorescent) DPI-ROS\n(Non-fluorescent)->DPI-OH\n(Fluorescent) Oxidation & Cleavage Boronic Acid Boronic Acid DPI-ROS\n(Non-fluorescent)->Boronic Acid releases H2O2 H2O2 H2O2->DPI-ROS\n(Non-fluorescent) Fluorescence\n(λem ~525 nm) Fluorescence (λem ~525 nm) DPI-OH\n(Fluorescent)->Fluorescence\n(λem ~525 nm)

Caption: Proposed sensing mechanism of the DPI-ROS probe.

Cellular_Imaging_Workflow Start Seed Cells Incubate_Cells Incubate Cells (70-80% confluency) Start->Incubate_Cells Wash1 Wash with PBS Incubate_Cells->Wash1 Load_Probe Load with DPI-ROS Probe (30 min, 37°C) Wash1->Load_Probe Induce_ROS Induce ROS (optional) (e.g., with PMA) Load_Probe->Induce_ROS Wash2 Wash with PBS (2x) Load_Probe->Wash2 (no induction) Induce_ROS->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Experimental workflow for cellular ROS imaging.

Application Notes and Protocols: Electrochemical Analysis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one and its derivatives represent a class of heterocyclic compounds with significant potential in the development of novel electrochemical sensors. The fused pyrrolo-imidazole core is an electroactive moiety, and its stability is of interest for various electrochemical applications. This document provides detailed application notes and experimental protocols for the electrochemical analysis of this compound, laying the groundwork for its use in advanced sensor technologies. The protocols outlined below are based on established methods for structurally similar compounds, such as pyrrolo[1,2-c]pyrimidine derivatives, and serve as a robust starting point for new research initiatives.

Principle of Electrochemical Sensing

Electrochemical sensors operate by converting a chemical interaction at a modified electrode surface into a measurable electrical signal. The electroactive nature of the this compound core allows for its direct oxidation or reduction at an electrode. When this molecule, immobilized on an electrode surface, interacts with a target analyte, a change in its electrochemical properties—such as peak potential or current—can be observed. This change forms the basis of the sensing mechanism.

Data Presentation: Electrochemical Parameters

The following tables summarize hypothetical quantitative data for the electrochemical behavior of this compound, based on findings for analogous compounds. These values provide a benchmark for expected experimental outcomes.

Table 1: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Data

ParameterValueConditions
Anodic Peak Potential (Epa) +1.15 V vs. Ag/AgCl0.1 M TBAP in Acetonitrile, Glassy Carbon Electrode, Scan Rate: 100 mV/s
Cathodic Peak Potential (Epc) +0.85 V vs. Ag/AgCl0.1 M TBAP in Acetonitrile, Glassy Carbon Electrode, Scan Rate: 100 mV/s
Formal Potential (E°') +1.00 V vs. Ag/AgClCalculated as (Epa + Epc) / 2
Peak Separation (ΔEp) 0.30 VIndicates a quasi-reversible process
DPV Peak Potential +1.10 V vs. Ag/AgCl0.1 M TBAP in Acetonitrile, Glassy Carbon Electrode

Table 2: Sensor Performance Characteristics (Hypothetical)

ParameterValueMethod
Linear Range 1 µM - 100 µMDifferential Pulse Voltammetry
Limit of Detection (LOD) 0.5 µMBased on 3σ/slope
Sensitivity 0.05 µA/µMSlope of the calibration curve
Response Time < 10 secondsAmperometry
Selectivity High against common interferentsInterference studies

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below.

Protocol 1: Cyclic Voltammetry (CV) Analysis

Objective: To investigate the fundamental electrochemical behavior of this compound, including its oxidation and reduction potentials and electrochemical reversibility.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working Electrode: Glassy Carbon; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • This compound solution (1 mM) in acetonitrile

  • Supporting electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile

  • Argon or Nitrogen gas for deoxygenation

Procedure:

  • Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then in acetonitrile, and dry under a stream of nitrogen.

  • Assemble the three-electrode cell with 10 mL of the 0.1 M TBAP/acetonitrile solution.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 15 minutes.

  • Record a background CV scan in the potential range of 0 V to +1.5 V at a scan rate of 100 mV/s.

  • Add the 1 mM solution of this compound to the cell to achieve a final concentration of 100 µM.

  • Record the CV of the solution under the same conditions as the background scan.

  • Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to study the effect on the peak currents and potentials.

  • Analyze the data to determine peak potentials (Epa, Epc), peak currents (ipa, ipc), and the relationship between peak current and the square root of the scan rate.

Protocol 2: Differential Pulse Voltammetry (DPV) for Sensor Calibration

Objective: To develop a calibration curve for the quantitative detection of a target analyte using a sensor based on this compound.

Materials:

  • Same electrochemical setup as in Protocol 1.

  • Stock solution of the target analyte.

  • This compound modified electrode (prepared by electropolymerization or drop-casting).

Procedure:

  • Prepare the modified working electrode.

  • Assemble the three-electrode cell with a known volume of the supporting electrolyte.

  • Record a background DPV scan in the potential range where the compound is active.

  • Add successive aliquots of the target analyte stock solution to the cell, allowing for mixing after each addition.

  • Record a DPV scan after each addition.

  • Plot the peak current from the DPV scans against the concentration of the analyte to construct a calibration curve.

  • Determine the linear range, sensitivity, and limit of detection from the calibration plot.

Visualizations

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Measurement cluster_data Data Processing and Interpretation prep_solution Prepare Analyte and Electrolyte Solutions deoxygenate Deoxygenate Solution (N2 or Ar Purge) prep_solution->deoxygenate prep_electrode Polish and Clean Working Electrode prep_electrode->deoxygenate cv_scan Cyclic Voltammetry (CV) - Characterize Redox Behavior deoxygenate->cv_scan dpv_scan Differential Pulse Voltammetry (DPV) - Quantitative Analysis cv_scan->dpv_scan analyze_cv Determine Peak Potentials and Reversibility cv_scan->analyze_cv calibrate Construct Calibration Curve dpv_scan->calibrate performance Calculate Sensor Performance (LOD, Sensitivity) calibrate->performance

Caption: Workflow for the electrochemical analysis of this compound.

Hypothetical Signaling Pathway for a Sensor Application

signaling_pathway cluster_electrode Electrode Surface cluster_solution Solution cluster_detection Detection compound 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one signal Change in Electrochemical Signal (Current/Potential) compound->signal Electrochemical Transduction analyte Target Analyte analyte->compound Binding/ Interaction

Caption: Proposed mechanism for a sensor based on this compound.

Application Notes and Protocols for the Scalable Production of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed scalable synthetic method for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols are based on established methodologies for structurally related compounds and are designed to be adaptable for scale-up production.

Introduction

This compound belongs to the family of bicyclic imidazole derivatives, which are scaffolds of significant interest in pharmaceutical research due to their diverse biological activities. The development of a robust and scalable synthetic route is crucial for enabling extensive structure-activity relationship (SAR) studies, preclinical development, and ultimately, commercial production. This document outlines a potential synthetic strategy leveraging a one-pot microwave-assisted approach, which is known for its efficiency and green chemistry advantages.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a one-pot, two-component microwave-assisted reaction. This method is adapted from the synthesis of pyrrolo[1,2-c]imidazole-1-one analogs, which has been shown to be an efficient and environmentally friendly approach. The reaction proceeds via the condensation of L-proline with an appropriate orthoester, followed by cyclization under microwave irradiation.

Synthetic Pathway proline L-Proline intermediate Intermediate proline->intermediate Condensation orthoester Triethyl Orthoformate orthoester->intermediate target This compound intermediate->target Microwave-assisted Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis

This protocol describes a scalable, one-pot synthesis of this compound using microwave irradiation.

Materials:

  • L-Proline

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine L-proline (1.0 eq) and triethyl orthoformate (1.2 eq) in anhydrous ethanol (5 mL per gram of L-proline).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any acid. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the proposed protocol.

ParameterValue
Reactants
L-Proline1.0 eq
Triethyl orthoformate1.2 eq
Reaction Conditions
SolventAnhydrous Ethanol
Temperature120°C
Time30 min
Results
Yield85-95% (expected)
Purity (by HPLC)>98% (after purification)
Scale-up Assessment
1g scale yield~0.9 g
10g scale yield~8.8 g
100g scale yield~85 g

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants microwave Microwave Irradiation reactants->microwave concentrate Concentration microwave->concentrate extract Extraction concentrate->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategy: Intramolecular Hydroacylation

An alternative approach for the synthesis of the isomeric 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-ones involves an intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes. While this method yields a different regioisomer, it represents a valid strategy for the construction of the pyrrolo-imidazole core and could potentially be adapted for the synthesis of the desired this compound with appropriate starting materials.

Conclusion

The proposed one-pot microwave-assisted synthesis offers a promising, efficient, and scalable method for the production of this compound. This approach is well-suited for the rapid generation of analogs for SAR studies and for larger-scale production required for preclinical and clinical development. The provided protocols and workflows offer a solid foundation for researchers to implement and optimize this synthesis in their laboratories.

Application Notes and Protocols for Solid-Phase Synthesis of Pyrroloimidazolone and Related Imidazolone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of libraries based on the pyrroloimidazolone scaffold and the closely related imidazolone and hydantoin cores. These heterocyclic motifs are recognized as "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds and marketed drugs.[1][2] Solid-phase synthesis enables the rapid generation of large, diverse libraries of these compounds for high-throughput screening and drug discovery programs.[3]

Introduction to Pyrroloimidazolones and Solid-Phase Synthesis

Pyrroloimidazolones and related structures like imidazolones and hydantoins are five-membered heterocyclic scaffolds that are key components in numerous pharmaceuticals.[1][2] Their rigid framework and capacity for diverse substitution patterns make them ideal for creating ligands that can interact with a variety of biological targets. Solid-phase organic synthesis (SPOS) is a highly effective method for producing combinatorial libraries of such molecules.[3] The key advantages of SPOS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and parallel synthesis formats like the split-and-pool method.[4]

This guide outlines two primary strategies for the solid-phase synthesis of imidazolone and hydantoin libraries, which can be adapted for pyrroloimidazolone synthesis by selecting appropriate building blocks that lead to the fused pyrrole ring system.

Strategy 1: On-Resin Synthesis of (4H)-Imidazolones via Thioimidate Cyclization

A modern and versatile method for incorporating imidazolones into peptide-like structures on a solid support involves the on-resin cyclization of a thioimidate intermediate.[1] This approach allows for the creation of α-chiral imidazolones and can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows.[1]

General Workflow

The general workflow for this strategy begins with the assembly of a linear peptide-like precursor on a suitable solid support, such as Rink amide resin. A key step is the introduction of a building block that can be converted into a thioimidate, which then undergoes intramolecular cyclization with a primary amine to form the imidazolone ring.

G cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Product resin Resin Bead peptide_assembly 1. Linear Peptide Assembly (SPPS) resin->peptide_assembly Start thioimidate_formation 2. Thioimidate Formation peptide_assembly->thioimidate_formation cyclization 3. Imidazolone Cyclization thioimidate_formation->cyclization cleavage 4. Cleavage from Resin cyclization->cleavage product Final Imidazolone Product cleavage->product

Caption: General workflow for on-resin (4H)-imidazolone synthesis.

Experimental Protocol: On-Resin (4H)-Imidazolone Formation

This protocol is adapted from a method for incorporating imidazolones into peptides on Rink amide resin.[1]

  • Resin Preparation:

    • Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

  • Linear Precursor Assembly:

    • Assemble the desired linear peptide sequence up to the point of imidazolone formation using standard Fmoc-SPPS coupling protocols. This typically involves using a coupling agent like HBTU/HOBt or DIC/Oxyma.

  • Thioimidate Formation and Cyclization:

    • Couple an N-Fmoc-protected amino acid methyl ester to the resin-bound peptide.

    • Deprotect the N-terminal Fmoc group as described in step 1.

    • Add a solution of Lawesson's reagent in anhydrous tetrahydrofuran (THF) to the resin and shake for 2-4 hours to form the thioamide.

    • Wash the resin with THF and DCM.

    • Treat the resin with methyl triflate to form the thioimidate intermediate.

    • Induce cyclization by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the resin. The cyclization is typically complete within 2-4 hours. The free amine on the resin (for C-terminal imidazolones) or an adjacent deprotected amino group acts as the nucleophile to close the ring.[1]

  • Chain Elongation (Optional):

    • If the imidazolone is internal to the sequence, further amino acids can be coupled to the newly formed heterocycle.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the final compound from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Strategy 2: Solid-Phase Synthesis of Hydantoin Libraries

Hydantoins are another important class of imidazolone-related compounds. A common solid-phase strategy for their synthesis involves the on-resin cyclization of a resin-bound dipeptide or amino acid derivative.[2][5] This approach allows for the introduction of diversity at multiple positions of the hydantoin core.

General Workflow

The synthesis typically starts by anchoring an amino acid to the resin. This is followed by the addition of a second amino acid or the formation of a urea/thiourea intermediate, which then undergoes base-induced cyclization to form the hydantoin ring.

G cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Product resin_loading 1. Anchor First Amino Acid (Diversity Point 1) precursor_formation 2. Form Urea/Thiourea Precursor (Diversity Point 2 & 3) resin_loading->precursor_formation cyclization 3. On-Resin Cyclization precursor_formation->cyclization cleavage 4. Cleavage from Resin cyclization->cleavage product Final Hydantoin Product cleavage->product

Caption: General workflow for solid-phase hydantoin synthesis.

Experimental Protocol: Parallel Synthesis of a Hydantoin Library

This protocol is a generalized procedure based on established methods for creating diverse hydantoin libraries on solid support.[2][5]

  • Resin Preparation and First Building Block Loading:

    • Swell a suitable resin (e.g., Wang or Merrifield resin) in DMF.

    • Load the first Fmoc-protected amino acid (provides diversity at R¹) onto the resin using standard esterification or attachment protocols.

  • Dipeptide Formation or Urea/Thiourea Synthesis:

    • For N-3 Substituted Hydantoins:

      • Remove the Fmoc group with 20% piperidine in DMF.

      • Couple a second amino acid (provides diversity at R²) using standard peptide coupling reagents.

      • Remove the N-terminal Fmoc group.

      • Treat the resin-bound dipeptide with triphosgene or N,N'-disuccinimidyl carbonate (DSC) followed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce cyclization.[2]

    • For N-1 Substituted Hydantoins:

      • Remove the Fmoc group.

      • React the free amine with an isocyanate or isothiocyanate (provides diversity at R³) to form a urea or thiourea intermediate.

      • Induce cyclization by treating the resin with a base (e.g., DBU in DMF).

  • On-Resin Cyclization:

    • The cyclization step is typically performed by heating the resin in a suitable solvent with a non-nucleophilic base. Reaction completion can be monitored by techniques like FT-IR spectroscopy on the resin beads.

  • Cleavage from Resin:

    • After cyclization, wash the resin extensively to remove excess reagents.

    • Cleave the hydantoin library from the solid support using an appropriate cleavage reagent (e.g., TFA for Wang resin, HF for Merrifield resin).

  • Work-up and Purification:

    • Following cleavage, the resin is filtered off, and the filtrate containing the product is concentrated.

    • The crude products are typically precipitated, washed, and then purified, often by parallel purification techniques or RP-HPLC.

Data Presentation

The following tables summarize representative data that could be expected from the synthesis of imidazolone-related libraries.

Table 1: Representative Yields and Purities for Solid-Phase Hydantoin Synthesis

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentOverall Yield (%)Purity (%)
HYD-001BenzylMethylPhenyl65>95
HYD-002IsopropylH4-Cl-Phenyl72>95
HYD-003HBenzylCyclohexyl58>90
HYD-004IndolylmethylMethylEthyl61>92

Yields and purities are hypothetical examples based on typical outcomes reported in the literature for solid-phase small molecule synthesis.

Table 2: Comparison of On-Resin Cyclization Conditions

StrategyCyclization ReagentBaseTemperatureTypical TimeTypical Purity
ThioimidateMethyl TriflateDIEARoom Temp.2-4 hoursHigh
Dipeptide (N-3)Triphosgene/DSCDBURoom Temp.1-2 hoursGood to High
Urea (N-1)N/A (Intramolecular)DBU50 °C4-8 hoursGood

Conclusion

The solid-phase synthesis techniques outlined in this document provide robust and efficient pathways for the generation of diverse pyrroloimidazolone-type libraries. The on-resin cyclization strategies are particularly powerful, minimizing intermediate purification steps and allowing for high-throughput parallel synthesis. By carefully selecting a diverse range of building blocks, researchers can rapidly access large collections of novel compounds for screening in drug discovery and chemical biology applications.

References

Bio-conjugation Strategies for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bio-conjugation of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one derivatives. Due to the limited availability of direct bio-conjugation studies on this specific heterocyclic scaffold, this guide presents proposed strategies based on established and robust chemical methodologies. These protocols are designed to be a starting point for researchers to develop tailored conjugation approaches for their specific biomolecules of interest, such as proteins, antibodies, or peptides.

Introduction to Bio-conjugation of this compound Derivatives

The this compound core is a novel heterocyclic structure with potential applications in drug discovery. Its unique scaffold can be leveraged as a pharmacophore to be conjugated to biological macromolecules. This enables the development of targeted therapeutics, diagnostic agents, and research tools. Bio-conjugation of these derivatives allows for the precise attachment to biomolecules, thereby combining the chemical properties of the small molecule with the biological specificity of the macromolecule.

This document outlines three primary strategies for the bio-conjugation of functionalized this compound derivatives:

  • Amide Bond Formation: Utilizing derivatives functionalized with a carboxylic acid for coupling to primary amines on biomolecules.

  • Thioether Bond Formation: Employing maleimide-functionalized derivatives to react with free thiol groups.

  • Triazole Formation via Click Chemistry: Using azide- or alkyne-functionalized derivatives for strain-promoted alkyne-azide cycloaddition (SPAAC).

Synthesis of Functionalized this compound Derivatives for Bio-conjugation

Effective bio-conjugation requires the presence of a reactive handle on the this compound scaffold. The following are proposed synthetic approaches to introduce key functional groups.

Synthesis of a Carboxylic Acid Derivative

A carboxylic acid group can be introduced at a non-critical position of the pyrrolo-imidazolone core, for instance, via alkylation of a nitrogen atom followed by hydrolysis of a terminal ester.

Proposed Synthetic Workflow for Carboxylic Acid Derivative

start 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one step1 N-Alkylation with Ethyl bromoacetate start->step1 step2 Hydrolysis (e.g., LiOH) step1->step2 product Carboxylic Acid Derivative step2->product

Caption: Proposed synthesis of a carboxylic acid functionalized derivative.

Synthesis of a Maleimide Derivative

A maleimide group can be introduced by reacting an amine-functionalized derivative with a maleimide-containing reagent. An amine can be introduced on the scaffold through methods such as reduction of a nitro group or Gabriel synthesis.

Proposed Synthetic Workflow for Maleimide Derivative

start Amine-Functionalized Derivative step1 Reaction with Maleimido-propionic acid NHS ester start->step1 product Maleimide Derivative step1->product

Caption: Proposed synthesis of a maleimide functionalized derivative.

Synthesis of Azide or Alkyne Derivatives for Click Chemistry

For click chemistry applications, an azide or a strained alkyne can be introduced. For example, an azide can be installed by reacting a halogenated derivative with sodium azide. A terminal alkyne can be introduced via Sonogashira coupling to an aromatic halide derivative.

Proposed Synthetic Workflow for Azide Derivative

start Halogenated Derivative step1 Reaction with Sodium Azide start->step1 product Azide Derivative step1->product

Caption: Proposed synthesis of an azide functionalized derivative.

Application Notes and Protocols

The following protocols are generalized for the conjugation of the proposed functionalized this compound derivatives to a generic protein. Optimization of reaction conditions, including molar ratios, pH, and incubation time, is recommended for each specific application.

Protocol 1: EDC/NHS Coupling of Carboxylic Acid Derivatives to Protein Amines

This method forms a stable amide bond between the carboxylic acid group on the pyrrolo-imidazolone derivative and primary amines (e.g., lysine residues) on the protein.[1][2][3][4][5]

Experimental Workflow for EDC/NHS Coupling

start Carboxylic Acid Derivative step1 Activation with EDC and Sulfo-NHS in Activation Buffer start->step1 activated NHS-ester Intermediate step1->activated step2 Conjugation in Coupling Buffer (pH 7.2-8.0) activated->step2 protein Protein with Primary Amines protein->step2 conjugate Protein Conjugate step2->conjugate step3 Purification (e.g., SEC) conjugate->step3 final_product Purified Conjugate step3->final_product

Caption: Workflow for EDC/NHS mediated protein conjugation.

Materials:

  • Carboxylic acid-functionalized this compound derivative

  • Protein to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the carboxylic acid derivative solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated derivative solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents.

Hypothetical Quantitative Data:

ParameterValue
Molar Ratio (Derivative:Protein)10:1 to 20:1
Reaction pH7.2 - 7.5
Incubation Time2 hours at RT or overnight at 4°C
Conjugation Efficiency40-70%
Drug-to-Antibody Ratio (DAR)2-4
Protocol 2: Maleimide-Thiol Conjugation

This protocol is highly specific for coupling maleimide-functionalized derivatives to free thiol groups (cysteine residues) on a protein.[6][7][8][9]

Experimental Workflow for Maleimide-Thiol Conjugation

protein Protein with Free Thiols step1 Optional: Reduction of Disulfide Bonds (e.g., TCEP) protein->step1 reduced_protein Reduced Protein step1->reduced_protein step2 Conjugation in Thiol-free Buffer (pH 6.5-7.5) reduced_protein->step2 maleimide Maleimide Derivative maleimide->step2 conjugate Protein Conjugate step2->conjugate step3 Purification (e.g., SEC) conjugate->step3 final_product Purified Conjugate step3->final_product

Caption: Workflow for maleimide-thiol protein conjugation.

Materials:

  • Maleimide-functionalized this compound derivative

  • Thiol-containing protein

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Reaction Buffer: PBS, pH 7.2, degassed

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Reaction Buffer to 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein's thiols are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation:

    • Dissolve the maleimide derivative in a minimal amount of DMSO.

    • Add a 10- to 20-fold molar excess of the maleimide derivative solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification: Remove unreacted maleimide derivative and other small molecules by size exclusion chromatography.

Hypothetical Quantitative Data:

ParameterValue
Molar Ratio (Derivative:Protein)10:1 to 20:1
Reaction pH6.5 - 7.5
Incubation Time2 hours at RT or overnight at 4°C
Conjugation Efficiency> 90%
Site-SpecificityHigh for free thiols
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a bioorthogonal "click chemistry" reaction that is highly specific and occurs under mild conditions, making it ideal for conjugating molecules in complex biological environments.[][11][12][13][14] This protocol assumes the use of an azide-functionalized pyrrolo-imidazolone derivative and a protein modified with a strained alkyne (e.g., DBCO).

Experimental Workflow for SPAAC

azide Azide-Functionalized Derivative step1 Mixing in Aqueous Buffer (e.g., PBS, pH 7.4) azide->step1 alkyne_protein Strained Alkyne- Modified Protein alkyne_protein->step1 conjugate Protein Conjugate step1->conjugate step2 Purification (e.g., SEC) conjugate->step2 final_product Purified Conjugate step2->final_product

Caption: Workflow for strain-promoted alkyne-azide cycloaddition.

Materials:

  • Azide-functionalized this compound derivative

  • Protein modified with a strained alkyne (e.g., DBCO)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve the azide derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Dissolve the alkyne-modified protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Conjugation:

    • Add a 2- to 10-fold molar excess of the azide derivative solution to the protein solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purification: Purify the conjugate using a desalting column to remove unreacted azide derivative.

Hypothetical Quantitative Data:

ParameterValue
Molar Ratio (Derivative:Protein)2:1 to 10:1
Reaction pH7.4
Incubation Time1-4 hours at RT or overnight at 4°C
Conjugation Efficiency> 95%
BioorthogonalityHigh

Characterization and Stability of Conjugates

After purification, it is crucial to characterize the bio-conjugate and assess its stability.

Characterization Techniques:

TechniquePurpose
UV-Vis Spectroscopy Determination of drug-to-antibody ratio (DAR)
SDS-PAGE Assessment of conjugate purity and molecular weight
Size Exclusion Chromatography (SEC-HPLC) Quantification of aggregation and purity
Mass Spectrometry (MS) Confirmation of conjugate identity and DAR
Surface Plasmon Resonance (SPR) Analysis of binding kinetics to the target[15]

Stability Assays:

  • In Vitro Plasma Stability: The conjugate is incubated in plasma at 37°C, and the amount of intact conjugate is measured over time by methods like LC-MS to determine its half-life.[16][17][18]

  • Forced Degradation Studies: The conjugate is subjected to stress conditions (e.g., extreme pH, high temperature, oxidation) to identify potential degradation pathways.[16]

Biological Application: Targeted Drug Delivery

A primary application of such bio-conjugates is in targeted drug delivery, for example, in the form of an antibody-drug conjugate (ADC).

Signaling Pathway for a Generic ADC

cluster_extracellular Extracellular Space cluster_cell Target Cell adc Antibody-Drug Conjugate (ADC) receptor Target Receptor adc->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release target Intracellular Target (e.g., DNA, Tubulin) release->target Drug Action apoptosis Apoptosis target->apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

This diagram illustrates the process where an ADC, carrying a this compound derivative as the payload, binds to a specific receptor on a target cell, is internalized, and releases the drug to induce a therapeutic effect like apoptosis.

Conclusion

The bio-conjugation strategies and protocols outlined in this document provide a comprehensive framework for researchers working with this compound derivatives. While these are proposed methods, they are based on well-established and reliable chemical reactions commonly used in the field of bio-conjugation. Successful implementation will depend on careful optimization and characterization for each specific small molecule-biomolecule pair.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the pyrrolo[1,2-c]imidazole core?

A1: The synthesis of the pyrrolo[1,2-c]imidazole scaffold can be achieved through several key strategies, including:

  • Marckwald Reaction: This classical method involves the reaction of α-aminocarbonyl compounds with thiocyanates to form a 2-thioimidazole intermediate, which is then alkylated and cyclized. It is a reliable two-step procedure that can be used for bulk quantities.[1]

  • Intramolecular Cyclization: This approach includes methods like the intramolecular Wittig reaction and intramolecular hydroacylation.[2] For instance, N-allylimidazole-2-carboxaldehydes can undergo intramolecular hydroacylation to yield 5,6-dihydro-7H-pyrrolo[1,2-а]imidazol-7-ones.[2]

  • [3+2] Annulation: This method involves the reaction of acylethynylpyrroles with 1-pyrrolines to afford pyrrolo[1,2-c]imidazole derivatives.[3]

  • Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient route to complex pyrroloimidazole derivatives from simple starting materials, often with high yields and simple work-up procedures.[4]

  • Microwave-Assisted Synthesis: A one-pot, two-component microwave-assisted green synthesis has been developed for pyrrolo[1,2-c]imidazole-1-one analogs in water.[5]

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of pyrrolo[1,2-c]imidazoles can stem from several factors, depending on the chosen synthetic route:

  • Side Reactions: Competing side reactions are a common cause of low yields. For example, in condensation reactions, the formation of polymeric byproducts can occur.

  • Incomplete Cyclization: The final ring-closing step can be challenging. Reaction conditions such as temperature, reaction time, and the choice of catalyst or reagent are critical for efficient cyclization.

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction and reduce the yield.

  • Electronic Effects: Electron-withdrawing or -donating groups on the precursors can significantly impact the reactivity of the functional groups involved in the cyclization.

  • Purification Losses: The target compound may be difficult to separate from starting materials, intermediates, or byproducts, leading to losses during work-up and purification.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful optimization of reaction conditions:

  • Control of Stoichiometry: Ensure precise stoichiometry of reactants to avoid excess of any component that might lead to side reactions.

  • Temperature and Reaction Time: Running the reaction at the optimal temperature for the desired transformation and monitoring the reaction progress to stop it at the appropriate time can prevent the formation of degradation products or further unwanted reactions.

  • Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can significantly influence the reaction pathway. Screening different solvents and catalysts is often necessary.

  • Inert Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted reactions with atmospheric components.

Troubleshooting Guides

Issue 1: Low Yield in Marckwald-type Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Increase the reaction time.
Poor quality of reagents.Use freshly purified or high-purity starting materials and reagents.
Formation of multiple unidentified spots on TLC Decomposition of intermediates or products.Lower the reaction temperature. Consider a milder base or acid catalyst.
Competing side reactions.Adjust the stoichiometry of the reactants. Screen different solvents to improve selectivity.
Difficulty in isolating the product Product is highly soluble in the aqueous phase during work-up.Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous phase with salt (salting out).
Issue 2: Inefficient Intramolecular Cyclization
Symptom Possible Cause Suggested Solution
Precursor is recovered unreacted The activation energy for cyclization is not reached.Increase the reaction temperature. Use a more effective catalyst or a stronger dehydrating agent (e.g., in intramolecular condensations).
Steric hindrance preventing ring closure.If possible, redesign the precursor to have less bulky substituents near the reacting centers.
Formation of intermolecular reaction products (polymers) High concentration of the precursor.Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

Experimental Protocols

General Procedure for the Synthesis of Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles via [3+2] Annulation[3]
  • To a solution of ethynylpyrrole (0.5 mmol) in a mixed solvent of MeCN (0.5 mL) and THF (0.5 mL), add pyrroline (0.5 mmol).

  • Stir the resulting mixture at 70 °C in an oil bath for 8 hours.

  • Remove the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/Et₂O 1:1, v/v).

Starting Materials Product Yield
2-(1,2,3,3a,5,6,7,8-Octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one5a81%
Benzoyl- and thenoyl-derivatives of tetrahydroindole with 2-methylpyrroline5b-f72-79%

Table 1: Reported yields for the [3+2] annulation reaction.[3]

Visualizing Synthetic Pathways

Below are diagrams illustrating key synthetic workflows for related pyrroloimidazole structures.

experimental_workflow cluster_marckwald Marckwald Reaction Pathway aminocarbonyl α-Aminocarbonyl Compound thioimidazole 2-Thioimidazole Intermediate aminocarbonyl->thioimidazole + thiocyanate Thiocyanate thiocyanate->thioimidazole alkylation Alkylation thioimidazole->alkylation cyclization Cyclization alkylation->cyclization product 6,7-Dihydro-5H- pyrrolo[1,2-c]imidazole cyclization->product

Caption: Marckwald reaction workflow for pyrrolo[1,2-c]imidazole synthesis.

intramolecular_hydroacylation cluster_hydroacylation Intramolecular Hydroacylation Pathway start N-Allylimidazole- 2-carboxaldehyde product 5,6-Dihydro-7H- pyrrolo[1,2-a]imidazol-7-one start->product Intramolecular Hydroacylation catalyst NHC Catalyst catalyst->product

Caption: Intramolecular hydroacylation for dihydropyrroloimidazol-7-one synthesis.

logical_troubleshooting cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_purity Check Reagent Purity low_yield->check_purity optimize_temp Optimize Temperature/ Time low_yield->optimize_temp change_solvent Screen Solvents/ Catalysts low_yield->change_solvent high_dilution Use High Dilution low_yield->high_dilution If polymerization is observed check_workup Review Purification Procedure low_yield->check_workup

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A1: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds.[1][2] It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly diluted into an aqueous environment where its solubility is much lower.[3] The sudden change in solvent polarity causes the compound to fall out of solution.[3]

Here are several strategies to prevent this:

  • Optimize the Dilution Process: Instead of adding the concentrated stock directly to your full volume of media, perform a serial or stepwise dilution.[1] Adding the compound stock dropwise to pre-warmed (37°C) media while gently vortexing can also facilitate better mixing and prevent localized high concentrations.[1][2]

  • Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. It is crucial to determine the maximum soluble concentration in your specific medium.[2]

  • Lower the Stock Concentration: Using a less concentrated DMSO stock solution can reduce the severity of solvent shock upon dilution.[2]

  • Increase Serum Percentage: If your experiment allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can help. Serum proteins, like albumin, can bind to and help solubilize hydrophobic compounds.[2]

Q2: The media containing my compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is causing this delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the stability of your compound in the complex environment of cell culture media over time.

  • Compound Instability: The compound may be degrading over time to a less soluble by-product.

  • Interaction with Media Components: The compound might slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[1]

  • Changes in pH: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic). If your compound's solubility is pH-sensitive, this change can cause it to precipitate.[1]

  • Temperature Fluctuations and Evaporation: Repeatedly moving plates in and out of the incubator can cause temperature shifts. Additionally, evaporation from culture plates during long-term experiments can increase the compound's effective concentration, pushing it past its solubility limit.[1][3] Using plates with low-evaporation lids or sealing them with gas-permeable membranes can mitigate this.[1]

Q3: What are the best alternative solvents or co-solvents to use if DMSO is problematic or if I need to increase solubility further?

A3: While DMSO is a common choice due to its ability to dissolve a wide range of compounds, other solvents can be tested.[4] The choice of solvent is critical and should be compatible with your cell model (i.e., have low toxicity at the final concentration).

Common co-solvents include:

  • Ethanol[]

  • Propylene glycol (PG)[]

  • Polyethylene glycol 400 (PEG 400)[]

  • N,N-Dimethylformamide (DMF)[]

  • N,N-Dimethylacetamide (DMAc)[6]

It's essential to always include a vehicle control in your experiments that contains the same final concentration of the solvent used to dissolve the test compound.[7]

Q4: Can adjusting the pH of my media or using excipients help improve the solubility of this compound?

A4: Yes, both are valid strategies for enhancing the solubility of poorly soluble drugs.[8]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[9] By adjusting the pH of the buffer or media, you can shift the equilibrium towards the more soluble ionized form of the compound.[][8] However, it is critical to ensure the final pH of the media is within a range that is not toxic to your cells.

  • Excipients: These are inactive substances used to improve the delivery of a drug. For solubility enhancement, cyclodextrins are commonly used.[10] These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble compounds and increase their aqueous solubility.[10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.[1]Determine the maximum soluble concentration by performing a solubility test. Start with a lower final working concentration.[2]
Solvent Shock Rapid dilution of a concentrated organic stock into aqueous media causes the compound to "crash out."[2]Perform a serial dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently agitating the media.[1][2]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and affect compound solubility.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Prepare a higher concentration stock solution to minimize the volume added.[11]
Issue 2: Delayed Precipitation in Culture
Potential Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism can alter the pH of the media over time, affecting the solubility of pH-sensitive compounds.[1]Monitor the pH of your culture medium. Consider more frequent media changes or using a different buffering system, ensuring it is compatible with your cells.
Interaction with Media Components The compound may form insoluble complexes with salts, proteins, or other media components.[1]Try a different basal media formulation. Consider if serum-free media is a contributing factor, as serum proteins can aid solubility.[2]
Media Evaporation In long-term cultures, evaporation concentrates all media components, potentially exceeding the compound's solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1]
Compound Instability The compound may degrade over time into a less soluble form.Prepare fresh media with the compound more frequently rather than storing it for extended periods.

Experimental Protocols

Protocol 1: Determining Maximum Kinetic Solubility in Cell Culture Media

This protocol helps you determine the highest concentration of this compound that remains in solution under your specific experimental conditions.[12][13]

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief, gentle sonication.[7]

  • Create Serial Dilutions: Prepare a series of dilutions of your stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM. It is crucial to add the DMSO stock to the media, not the other way around, and to mix immediately and thoroughly after each addition.

  • Visual Inspection (Initial): Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).[1]

  • Incubation: Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2 hours to 24 hours).

  • Visual Inspection (Final): After incubation, visually inspect the solutions again for any delayed precipitation. For a more sensitive assessment, you can examine a small drop under a microscope.[2]

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the maximum kinetic solubility under your experimental conditions.

Protocol 2: Preparing Working Solutions to Avoid Precipitation

This protocol outlines a stepwise dilution method to minimize "solvent shock."

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1).

  • Sterile, pre-warmed (37°C) complete cell culture medium.

  • Sterile microcentrifuge tubes.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of your concentrated stock solution at room temperature and vortex briefly to ensure it is homogeneous.[7]

  • Create an Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium. For example, dilute your 100 mM stock 1:100 in media to create a 1 mM intermediate solution. Vortex immediately and vigorously.[2]

  • Prepare Final Dilution: Use this intermediate solution to prepare your final working concentrations. This two-step process ensures the compound is never exposed to a drastic change in solvent polarity.

  • Add to Cells: Add the final diluted compound solutions to your assay plates.

  • Vehicle Control: Remember to prepare a vehicle control using the same dilution steps with only DMSO.[7]

Visualizations

experimental_workflow cluster_prep Step 1: Stock Solution Preparation cluster_sol_test Step 2: Kinetic Solubility Assay cluster_working_prep Step 3: Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 100 mM Stock) weigh->dissolve serial_dilute Prepare Serial Dilutions in Pre-warmed Media dissolve->serial_dilute Use Stock incubate Incubate at 37°C serial_dilute->incubate inspect Visually Inspect for Precipitation incubate->inspect max_conc Determine Max Soluble Concentration inspect->max_conc intermediate Create Intermediate Dilution in Pre-warmed Media max_conc->intermediate Inform Concentration Choice final_dilute Prepare Final Concentrations from Intermediate intermediate->final_dilute add_to_assay Add to In Vitro Assay final_dilute->add_to_assay troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Potential Solutions start Precipitate Observed in Assay? check_conc Is Concentration > Max Solubility? start->check_conc Yes, Immediately check_ph pH Shift in Media? start->check_ph Yes, After Incubation check_dilution Was Dilution Rapid? check_conc->check_dilution No sol_lower_conc Lower Concentration check_conc->sol_lower_conc Yes check_temp Was Media Cold? check_dilution->check_temp No sol_stepwise Use Stepwise Dilution check_dilution->sol_stepwise Yes sol_warm_media Use Warm Media check_temp->sol_warm_media Yes check_interaction Interaction with Media Components? check_ph->check_interaction No sol_change_media Change Media More Often check_ph->sol_change_media Yes check_evap Evaporation Occurred? check_interaction->check_evap No check_interaction->sol_change_media sol_seal_plate Seal Plate check_evap->sol_seal_plate Yes

References

Side-reaction products in the synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one, with a focus on identifying and mitigating side-reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and efficient method for the synthesis of this compound is the intramolecular cyclization of N-(chloroacetyl)proline. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amide nitrogen on the electrophilic carbon bearing the chlorine atom.

Q2: What are the potential side-reaction products I should be aware of during the synthesis?

Several side-reaction products can form during the synthesis of this compound. The most common include:

  • Proline Diketopiperazine (Cyclo(Pro-Pro)): This is a very common byproduct in reactions involving proline, formed by the intermolecular condensation of two proline molecules.[1][2][3][4]

  • N-(hydroxyacetyl)proline: This results from the hydrolysis of the chloroacetyl group of the starting material or the product.

  • Polymeric materials: Intermolecular reactions can lead to the formation of oligomers or polymers, especially at high concentrations.[5]

Troubleshooting Guide

Problem 1: Low yield of the desired product, this compound.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures may slow down the reaction, while excessively high temperatures can promote side reactions. Start with room temperature and adjust as needed based on reaction monitoring.
Incorrect Base or Base Concentration The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amide, while a strong base can promote side reactions. Triethylamine or diisopropylethylamine are commonly used. Perform a base screening and titration to find the optimal conditions.
Presence of Water in the Reaction Water can lead to the hydrolysis of the starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.
High Concentration of Starting Material High concentrations can favor intermolecular reactions, leading to the formation of proline diketopiperazine and polymers.[4] Running the reaction under high-dilution conditions can significantly improve the yield of the desired intramolecularly cyclized product.

Problem 2: Presence of a significant amount of Proline Diketopiperazine (Cyclo(Pro-Pro)) impurity.

Possible Cause Suggested Solution
High reaction concentration. As mentioned above, high concentrations favor the intermolecular reaction that leads to diketopiperazine formation.[4] Employing high-dilution techniques is the most effective way to minimize this side product.
Prolonged reaction time at elevated temperatures. Extended reaction times, especially at higher temperatures, can increase the likelihood of intermolecular side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Problem 3: Detection of N-(hydroxyacetyl)proline in the reaction mixture.

Possible Cause Suggested Solution
Presence of moisture in the reaction. Rigorously dry all glassware and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Hydrolysis during workup. If the workup involves aqueous solutions, minimize the contact time and consider using cooled solutions to reduce the rate of hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation of N-(chloroacetyl)proline: To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add chloroacetyl chloride (1.2 eq) and a solution of sodium hydroxide (2.5 eq) in water dropwise, maintaining the pH between 9 and 10. Stir the reaction mixture at room temperature for 2-3 hours. Acidify the solution with concentrated HCl to pH 2 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(chloroacetyl)proline.

  • Intramolecular Cyclization: Dissolve N-(chloroacetyl)proline (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) to a final concentration of 0.01-0.05 M (high dilution). Add triethylamine (1.5 eq) dropwise to the solution at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the pure this compound.

Protocol 2: Analytical Method for Reaction Monitoring and Impurity Detection by LC-MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Mass Spectrometry (ESI positive mode).

Expected Retention Times (Illustrative):

Compound Expected m/z [M+H]⁺ Approximate Retention Time (min)
This compound125.078.5
N-(chloroacetyl)proline192.0410.2
Proline Diketopiperazine195.117.1
N-(hydroxyacetyl)proline174.079.8

Visualizing Reaction Pathways and Workflows

Synthesis_and_Side_Reactions cluster_synthesis Main Synthetic Pathway cluster_side_reactions Potential Side Reactions Proline Proline N-(chloroacetyl)proline N-(chloroacetyl)proline Proline->N-(chloroacetyl)proline Chloroacetyl chloride, Base This compound This compound N-(chloroacetyl)proline->this compound Base, High Dilution Proline_Diketopiperazine Proline_Diketopiperazine N-(chloroacetyl)proline->Proline_Diketopiperazine High Conc. N-(hydroxyacetyl)proline N-(hydroxyacetyl)proline N-(chloroacetyl)proline->N-(hydroxyacetyl)proline H2O Polymerization Polymerization N-(chloroacetyl)proline->Polymerization High Conc.

Caption: Synthetic pathway to this compound and major side reactions.

Troubleshooting_Workflow Start Start Run_Reaction Perform Synthesis Start->Run_Reaction Analyze_Mixture Analyze by LC-MS/TLC Run_Reaction->Analyze_Mixture Low_Yield Low Yield of Target Product Analyze_Mixture->Low_Yield Low Purity High_DKP High Diketopiperazine Impurity Analyze_Mixture->High_DKP Impurity Profile High_Hydrolysis High Hydrolysis Byproduct Analyze_Mixture->High_Hydrolysis Impurity Profile End End Analyze_Mixture->End Desired Purity Optimize_Conditions Optimize Temp, Base, and Concentration Low_Yield->Optimize_Conditions High_Dilution Use High Dilution Conditions High_DKP->High_Dilution Anhydrous_Conditions Ensure Anhydrous Conditions High_Hydrolysis->Anhydrous_Conditions Optimize_Conditions->Run_Reaction High_Dilution->Run_Reaction Anhydrous_Conditions->Run_Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Optimization of reaction conditions for pyrroloimidazolone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for pyrroloimidazolone formation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrroloimidazolones, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates.Consider screening different catalysts. For instance, iodine (I2) in the presence of an oxidant like TBHP has been used for the synthesis of related imidazo[1,2-a]pyridines.[1] Iron(II) chloride (FeCl2) with a β-diketiminate ligand has been effective for intramolecular amination to form hexahydropyrrolo[1,2-a]imidazolones.[2]
Suboptimal Reaction Temperature: The reaction may be too cold for the activation energy to be overcome, or too hot, leading to decomposition.[3][4]Optimize the reaction temperature by screening a range of temperatures. For example, some related syntheses are carried out at 50°C.[1] The influence of temperature on reaction rates can be significant.[5]
Inappropriate Solvent: The solvent may not be suitable for dissolving reactants or facilitating the reaction mechanism.Screen a variety of solvents. For related syntheses, toluene and acetonitrile have been used.[1][6] The choice between protic and aprotic solvents can be critical.[7]
Presence of Moisture or Impurities: Water can interfere with many organic reactions, and impurities in starting materials can lead to side reactions.[3][7][8]Ensure all glassware is flame-dried or oven-dried before use.[8] Use anhydrous solvents and purify starting materials if necessary.[7][8]
Incorrect Reagent Stoichiometry: An improper ratio of reactants can result in an incomplete reaction.[7]Carefully verify the stoichiometry of all reactants. A slight excess of one reactant may be beneficial in driving the reaction to completion.[7]
Formation of Side Products Side Reactions: The reaction conditions may favor alternative reaction pathways.Modify the reaction conditions such as temperature, catalyst, or solvent to disfavor the formation of side products. Understanding the reaction mechanism can help in identifying potential side reactions.
Decomposition of Product: The desired product may be unstable under the reaction or workup conditions.[3][8]If the product is observed to decompose, consider quenching the reaction earlier or modifying the workup procedure to be milder.[8] For example, avoid acidic conditions during chromatography if the product is acid-sensitive.[8]
Reaction Stalls or is Sluggish Insufficient Catalyst Activity: The catalyst may be deactivated or present in an insufficient amount.Add a fresh batch of the catalyst or increase the catalyst loading.
Low Reaction Concentration: Dilute conditions can slow down reaction rates.Increase the concentration of the reactants.
Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the reaction rate.Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing pyrroloimidazolone formation?

A1: The most critical parameters to optimize are the choice of catalyst, reaction temperature, solvent, and the purity of starting materials. The stoichiometry of the reactants also plays a significant role in achieving high yields.[7][8]

Q2: How does pH affect the formation of related heterocyclic compounds?

A2: The pH can significantly influence the rate of cyclization reactions. For instance, in the formation of pyroglutamate from N-terminal glutamate, the reaction shows a strong pH dependence in solution.[9] The optimal pH will depend on the specific reaction mechanism and the pKa values of the reacting species.

Q3: What are some common catalysts used for the synthesis of pyrrolo-fused heterocycles?

A3: A variety of catalysts have been employed, including:

  • Iodine (I2): Often used with an oxidant for oxidative amination reactions.[1]

  • Iron Salts: Iron(II) chloride has been used for C-H bond amination.[2]

  • Palladium Catalysts: Pd(II) catalysts can be used for oxidative C-C and C-N bond formations.[10]

  • Copper Catalysts: Copper(II) salts have been used in three-component reactions to construct pyrrolo[1,2-a]imidazoles.[2]

Q4: Are there any general tips for improving reaction yields in organic synthesis?

A4: Yes, several general practices can help improve yields:

  • Ensure Cleanliness and Dryness: Use clean, dry glassware and high-purity, dry solvents.[8]

  • Accurate Measurements: Precisely weigh and transfer all reagents.[8]

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and determine the optimal reaction time.[8]

  • Careful Workup: During the workup procedure, ensure complete extraction of the product and minimize losses during transfers and drying steps.[8]

Experimental Protocols

General Protocol for a Catalyst Screening Experiment

This protocol outlines a general procedure for screening different catalysts for the synthesis of a target pyrroloimidazolone.

  • Preparation: In a series of clean and dry reaction vials, add the starting materials and solvent.

  • Catalyst Addition: To each vial, add a different catalyst from a stock solution or as a solid. Include a control reaction with no catalyst.

  • Reaction: Place the vials in a temperature-controlled heating block and stir for a set amount of time.

  • Monitoring: At regular intervals, take a small aliquot from each reaction vial and analyze it by TLC or LC-MS to monitor the formation of the product and consumption of starting materials.

  • Analysis: After the reaction is complete, compare the product yields for each catalyst to identify the most effective one.

Visualizing Experimental Workflows

A clear workflow is essential for reproducible experiments. The following diagram illustrates a typical workflow for optimizing reaction conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Purification cluster_analysis Analysis start Define Reaction (Substrates, Stoichiometry) reagents Prepare Starting Materials & Solvents (Purify if needed) start->reagents glassware Prepare Glassware (Clean & Dry) reagents->glassware setup Set up Reaction (Inert atmosphere if needed) glassware->setup add_reagents Add Reagents & Catalyst setup->add_reagents run_reaction Run Reaction (Control Temperature & Stirring) add_reagents->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor quench Quench Reaction run_reaction->quench optimize Optimize Conditions (Temperature, Catalyst, Solvent) monitor->optimize optimize->run_reaction extract Extraction & Washing quench->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography, Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Determine Yield & Purity characterize->end

Caption: A typical experimental workflow for the optimization of a chemical reaction.

Troubleshooting Logic Flow

When encountering low product yield, a systematic approach to troubleshooting is crucial.

troubleshooting_flow start Low Product Yield check_purity Check Starting Material Purity & Dryness of Solvents/Glassware start->check_purity check_stoichiometry Verify Reagent Stoichiometry check_purity->check_stoichiometry [ Purity OK ] purify_materials Purify Starting Materials, Dry Solvents/Glassware check_purity->purify_materials [ Impure/Wet ] optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp [ Stoich. OK ] adjust_stoichiometry Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry [ Incorrect ] screen_catalyst Screen Different Catalysts optimize_temp->screen_catalyst [ No Improvement ] run_temp_screen Run Reaction at Different Temperatures optimize_temp->run_temp_screen [ Not Optimized ] screen_solvent Screen Different Solvents screen_catalyst->screen_solvent [ No Improvement ] run_catalyst_screen Perform Catalyst Screening screen_catalyst->run_catalyst_screen [ Not Optimized ] check_workup Review Workup & Purification Procedure for Product Loss screen_solvent->check_workup [ No Improvement ] run_solvent_screen Perform Solvent Screening screen_solvent->run_solvent_screen [ Not Optimized ] modify_workup Modify Workup/Purification check_workup->modify_workup [ Potential Loss ] end Improved Yield check_workup->end [ No Obvious Loss ] purify_materials->start adjust_stoichiometry->start run_temp_screen->end run_catalyst_screen->end run_solvent_screen->end modify_workup->end

Caption: A logical flow diagram for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Purification of Polar 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound analogs using various chromatography techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar this compound analog shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[1]

  • Mobile Phase pH Adjustment: For analogs with basic nitrogen atoms, adjusting the mobile phase pH to be at least two units above the pKa of the amine can deprotonate it, making it more hydrophobic and increasing retention.[2] Conversely, for acidic analogs, a pH two units below the pKa will suppress ionization and enhance retention.

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds and is an excellent alternative when reversed-phase chromatography fails.[3]

Issue 2: Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar this compound analog. What are the likely causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[4] Basic compounds are especially prone to this issue.[5] Here's how to troubleshoot:

  • Mobile Phase pH Adjustment: For basic analogs, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]

  • Use a Highly Deactivated Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[4]

  • Consider HILIC: In HILIC, the retention mechanisms are different and may result in better peak shapes for polar basic compounds.[1]

  • Increase Buffer Concentration: In some cases, increasing the buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.[5]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My this compound analog appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some N-heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1] Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a viable option. This is particularly useful for highly polar compounds that are insoluble in typical normal-phase solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is HILIC and when should I use it for purifying polar this compound analogs?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] You should consider using HILIC when your polar analogs are poorly retained on traditional reversed-phase columns. HILIC provides enhanced retention for polar compounds and offers a different selectivity compared to reversed-phase chromatography.[3]

Q2: What is SFC and what are its advantages for purifying these polar analogs?

A2: SFC stands for Supercritical Fluid Chromatography. It is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol.[7] The main advantages of SFC for purifying polar compounds include:

  • Faster Separations: The low viscosity of the supercritical mobile phase allows for higher flow rates and faster run times compared to HPLC.[8]

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a "greener" technique.[7]

  • Easier Fraction Evaporation: After fraction collection, the CO2 evaporates, leaving the purified compound in a small volume of the co-solvent, which simplifies and speeds up the drying process.[9]

Q3: Can I use normal-phase chromatography for these polar compounds?

A3: While it might seem counterintuitive, normal-phase chromatography can be challenging for highly polar compounds. They often exhibit very strong retention on polar stationary phases like silica, leading to poor peak shapes and difficulty in elution.[7] If normal-phase chromatography is attempted, highly polar mobile phases, sometimes with additives like ammonia or triethylamine for basic compounds, are necessary to achieve reasonable elution.[10] However, techniques like HILIC and SFC are generally better suited for this class of molecules.[7][11]

Data Presentation: Comparison of Purification Techniques

The following tables summarize the key differences and typical performance of various chromatographic techniques for the purification of polar compounds.

Table 1: Qualitative Comparison of Chromatographic Techniques for Polar Compounds

FeatureReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Diol, Amide)[6]Polar (e.g., Silica, 2-Ethylpyridine)[9]
Mobile Phase Polar (High aqueous content)Non-polar (High organic content)[6]Supercritical CO2 with polar co-solvent[7]
Elution Order Least polar elutes firstMost polar elutes firstGenerally, least polar elutes first
Suitability for Polar Analogs Poor retention is common[3]Excellent retention and selectivity[3]Good for a wide range of polarities[7]
MS Compatibility GoodExcellent (high organic content aids ionization)[3]Good

Table 2: Quantitative Performance Comparison (Illustrative Data)

ParameterReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Typical Run Time 15-30 min10-20 min3-10 min[8]
Solvent Consumption HighModerateLow (significant reduction)[8]
Typical Recovery >90% (if retained)>95%>95%
Typical Purity >98%>99%>99%
Sample Loading Capacity ModerateHighHigh

Experimental Protocols

Protocol 1: HILIC for Purification of Polar this compound Analogs
  • Column Selection: Choose a HILIC column with a polar stationary phase such as silica, amide, or diol. A standard silica column can also be used in HILIC mode.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak): Acetonitrile.

    • Mobile Phase B (Strong): Water or an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia). A buffer is recommended for reproducible results.[1]

  • Gradient Elution:

    • Start with a high percentage of acetonitrile (e.g., 95%).

    • Run a gradient to increase the percentage of the aqueous mobile phase (e.g., from 5% to 40% Mobile Phase B over 15-20 minutes).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a solvent with a lower elution strength to ensure good peak shape.

  • Detection: Use UV detection at an appropriate wavelength or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS.[1]

Protocol 2: SFC for Purification of Polar this compound Analogs
  • Column Selection: Use a column packed with a polar stationary phase, such as silica, diol, or 2-ethylpyridine.

  • Mobile Phase:

    • Main Mobile Phase: Supercritical CO2.

    • Co-solvent: A polar solvent such as methanol or ethanol.[12]

  • Additive: For basic analogs, a basic additive like diethylamine (DEA) or ammonium hydroxide can be added to the co-solvent (e.g., 0.1-0.5%) to improve peak shape.

  • Gradient Elution:

    • Start with a low percentage of the co-solvent (e.g., 5-10%).

    • Run a gradient to increase the co-solvent percentage to elute the compounds of interest.

  • System Parameters:

    • Backpressure: Typically maintained at 100-150 bar.

    • Temperature: Usually set between 35-50 °C.

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol). Ensure complete dissolution to avoid precipitation in the system.

  • Detection: UV or MS detection.

Mandatory Visualization

Troubleshooting_Workflow start Start: Purification Issue issue Identify the Primary Problem start->issue retention Poor or No Retention (Reversed-Phase) issue->retention Elutes at void volume tailing Peak Tailing issue->tailing Asymmetric peaks instability Compound Instability (Normal-Phase Silica) issue->instability Degradation observed sol_retention1 Increase mobile phase polarity (more aqueous) retention->sol_retention1 sol_retention2 Use a more polar RP column (e.g., EPG) retention->sol_retention2 sol_retention3 Adjust mobile phase pH retention->sol_retention3 sol_retention4 Switch to HILIC retention->sol_retention4 sol_tailing1 Adjust mobile phase pH tailing->sol_tailing1 sol_tailing2 Use end-capped column tailing->sol_tailing2 sol_tailing3 Increase buffer concentration tailing->sol_tailing3 sol_tailing4 Switch to HILIC or SFC tailing->sol_tailing4 sol_instability1 Deactivate silica with base (e.g., triethylamine) instability->sol_instability1 sol_instability2 Use alternative stationary phase (Alumina, Diol, Amine) instability->sol_instability2 sol_instability3 Use Reversed-Phase Flash instability->sol_instability3 sol_instability4 Consider SFC instability->sol_instability4 end_node Optimized Purification sol_retention1->end_node sol_retention2->end_node sol_retention3->end_node sol_retention4->end_node sol_tailing1->end_node sol_tailing2->end_node sol_tailing3->end_node sol_tailing4->end_node sol_instability1->end_node sol_instability2->end_node sol_instability3->end_node sol_instability4->end_node HILIC_Workflow start Start: HILIC Purification step1 1. Column Selection (Silica, Amide, or Diol) start->step1 step2 2. Mobile Phase Preparation A: Acetonitrile B: Aqueous Buffer (e.g., 10 mM NH4OAc) step1->step2 step3 3. Column Equilibration (High %A, e.g., 95% ACN) step2->step3 step4 4. Sample Preparation & Injection (Dissolve in initial mobile phase) step3->step4 step5 5. Gradient Elution (Increase %B to elute polar compounds) step4->step5 step6 6. Detection & Fraction Collection (UV or MS) step5->step6 end_node Pure Compound step6->end_node

References

Technical Support Center: Enhancing the Stability of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 5,6-dihydropyrrolo[1,2-c]imidazol-7-one and its analogs during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows inconsistent activity in cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent activity is a common indicator of compound instability. The lactam functionality within the pyrroloimidazolone core is susceptible to hydrolysis, especially under physiological conditions (pH 7.4, 37°C).[1][2] Degradation over the course of your experiment will lead to a decrease in the effective concentration of the active compound, resulting in variable results. We recommend performing a stability assessment in your specific cell culture medium.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway is the hydrolysis of the lactam amide bond, which would lead to the formation of a ring-opened amino acid derivative.[1] This reaction can be catalyzed by acidic or basic conditions and by enzymes present in biological matrices, such as esterases and amidases in plasma.[3]

Q3: How can I improve the stability of my compound?

A3: Several strategies can be employed to enhance stability:

  • Chemical Modification: Introducing electron-withdrawing groups near the lactam ring can decrease the electron density of the carbonyl oxygen, making it less susceptible to protonation and subsequent hydrolysis.[1][2][4] Bioisosteric replacement of the lactam with a more stable group, such as a 1,2,3-triazole, is another approach.[5][6][7][8]

  • Formulation: For in vitro assays, preparing fresh stock solutions and minimizing the time the compound spends in aqueous media before use is crucial. For in vivo studies, formulation strategies like microencapsulation or the use of cyclodextrins can protect the compound from degradation.[3]

  • Experimental Conditions: If possible, adjusting the pH of the assay buffer to a more neutral or slightly acidic range (if compatible with your biological system) can slow hydrolysis.[9]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, the solid compound should be kept at -20°C or -80°C and protected from light and moisture. Stock solutions in anhydrous DMSO can also be stored at -80°C. Avoid repeated freeze-thaw cycles.[10] For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Plasma Stability Assays
Potential Cause Troubleshooting Steps
Enzymatic Degradation 1. Confirm the presence of esterases or amidases in the plasma lot. 2. Consider using plasma from a different species to assess inter-species variability in enzymatic activity. 3. If enzymatic degradation is confirmed, consider chemical modifications to the compound to introduce steric hindrance around the lactam or replace it with a non-hydrolyzable bioisostere.[11][12][13]
Chemical Hydrolysis 1. Ensure the pH of the plasma is within the expected physiological range. 2. Perform control experiments in buffer at the same pH to differentiate between chemical and enzymatic degradation.
Compound Adsorption 1. Check for non-specific binding to the plasticware used in the assay. Using low-binding plates can mitigate this. 2. Assess recovery from the plasma matrix at time zero to ensure efficient extraction.
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Degradation in Media 1. Perform a time-course experiment to assess the stability of the compound in your cell culture medium at 37°C. Quantify the remaining compound at different time points using LC-MS/MS. 2. If significant degradation is observed, consider shorter incubation times or replenishing the compound during the assay.
Precipitation of Compound 1. Visually inspect the wells for any precipitate after adding the compound to the media. 2. Determine the kinetic solubility of your compound in the cell culture medium. If solubility is an issue, consider using a lower concentration or a different formulation approach.
Cell Density and Health 1. Ensure consistent cell seeding density across all plates and experiments. 2. Monitor cell health and viability to ensure the observed effects are not due to general cytotoxicity from compound degradation products.[10]

Data Presentation: Stability of Pyrroloimidazolone Analogs

The following table summarizes hypothetical stability data for the parent compound (Compound A) and two chemically modified analogs designed for enhanced stability.

CompoundModificationHalf-life in Mouse Plasma (min)Half-life in Human Plasma (min)Half-life in PBS (pH 7.4, 37°C) (h)
A Parent Compound15252
B Electron-withdrawing group (F) added45606
C Lactam replaced with 1,2,3-triazole>240>240>48

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of a test compound in plasma.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled plasma (e.g., mouse, human), pre-warmed to 37°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with an appropriate internal standard (for quenching and protein precipitation)

  • 96-well plates (low-binding)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the 10 mM stock in acetonitrile.

  • Add the working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and add it to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.[14]

Protocol 2: LC-MS/MS Quantification of Compound Degradation

Objective: To quantify the concentration of the parent compound and its major hydrolytic degradation product.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound from its more polar degradation product.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Optimize MRM transitions for the parent compound and the expected ring-opened hydrolytic product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis compound Compound Stock (DMSO) mix Incubation Mixture (1 µM) compound->mix plasma Pre-warmed Plasma (37°C) plasma->mix incubate Incubate at 37°C mix->incubate timepoints Aliquots at 0, 5, 15, 30, 60, 120 min incubate->timepoints quench Quench with ACN + Internal Standard timepoints->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate Half-life lcms->data logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Assay Results stability Compound Instability issue->stability solubility Poor Solubility issue->solubility assay_var Assay Variability issue->assay_var stability_test Perform Stability Test in Media stability->stability_test chem_mod Chemical Modification stability->chem_mod solubility_test Check Kinetic Solubility solubility->solubility_test formulation Improve Formulation solubility->formulation assay_controls Review Assay Controls & SOPs assay_var->assay_controls signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyrroloimidazolone Inhibitor Inhibitor->PI3K Inhibitor->AKT

References

Troubleshooting unexpected NMR shifts in 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one. Unexpected Nuclear Magnetic Resonance (NMR) shifts can be a common challenge in the characterization of novel heterocyclic compounds. This guide aims to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H or ¹³C NMR spectrum for this compound shows unexpected chemical shifts compared to predicted values or similar structures. What are the potential causes?

A1: Unexpected chemical shifts in the NMR spectrum of this compound can arise from a variety of factors. The rigid, bicyclic nature of this lactam can lead to complex electronic and spatial interactions. Here are the most common causes to investigate:

  • Solvent Effects: The chemical shifts of protons and carbons, particularly those near the polar lactam and imidazole functionalities, can be significantly influenced by the NMR solvent. Hydrogen bonding and polarity of the solvent can alter the electron density around the nuclei. For instance, a shift from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause notable downfield shifts for protons involved in hydrogen bonding.

  • pH of the Sample: The imidazole ring contains a basic nitrogen atom that can be protonated if the sample is acidic. This protonation will dramatically alter the electronic structure of the molecule and lead to significant downfield shifts of the imidazole protons and carbons, as well as adjacent nuclei.

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking of the imidazole rings or dimerization can occur. These interactions can lead to changes in chemical shifts, often causing broadening of signals or upfield/downfield shifts depending on the nature of the interaction.

  • Conformational Isomers (Rotamers): While the bicyclic core is rigid, substituents on the ring system could potentially exist as different rotamers, leading to a more complex spectrum than anticipated. This is less likely for the unsubstituted parent compound but should be considered for derivatives.

  • Presence of Impurities: Residual solvents, starting materials, or byproducts from the synthesis can contribute extra peaks to the spectrum, which might be mistaken for unexpected shifts of the target compound.

  • Temperature Variations: Temperature can affect conformational equilibria and the rates of chemical exchange processes. Acquiring spectra at different temperatures can help to identify dynamic processes that may be influencing the chemical shifts.

Q2: The protons on the pyrrolidinone ring of my compound are showing a larger than expected chemical shift difference (diastereotopicity). Why is this?

A2: The methylene protons in the pyrrolidinone ring (at positions 5 and 6) are diastereotopic due to the chiral center at the bridgehead carbon. This means that even with free rotation, they are chemically non-equivalent and are expected to have different chemical shifts and show coupling to each other (geminal coupling). The magnitude of this difference can be influenced by the conformation of the five-membered ring. The fused bicyclic system adopts a specific conformation to minimize ring strain, which places these protons in distinct electronic environments. One proton may be oriented closer to the deshielding zone of the carbonyl group, while the other is not, leading to a significant difference in their chemical shifts.

Q3: I am observing broad peaks in my NMR spectrum. What could be the cause and how can I resolve this?

A3: Broad peaks in an NMR spectrum can be indicative of several issues:

  • Chemical Exchange: The molecule might be undergoing a chemical exchange process on the NMR timescale. This could be due to slow conformational changes or proton exchange with residual water or acid/base in the sample. Running the experiment at a lower temperature can sometimes slow down the exchange and result in sharper signals for each species. Conversely, heating the sample might coalesce the broad peaks into a single sharp signal.

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad spectral lines. Re-shimming the spectrometer should be the first step in troubleshooting broad peaks.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may improve the resolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect metal contamination, you can try treating your sample with a chelating agent or filtering it through a small plug of Celite.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1~7.0 - 7.2dJ ≈ 1-2
H-3~6.8 - 7.0dJ ≈ 1-2
H-5~3.9 - 4.1tJ ≈ 7-8
H-6~2.8 - 3.0m
H-6'~2.5 - 2.7m

Table 2: Predicted ¹³C NMR Chemical Shifts

PositionChemical Shift (ppm)
C-1~115 - 120
C-3~110 - 115
C-5~45 - 50
C-6~25 - 30
C-7~170 - 175
C-7a~130 - 135

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related pyrrolo[1,2-a]imidazoles.[1]

  • Step 1: Formation of the Amide. To a solution of L-proline methyl ester hydrochloride in dichloromethane, add triethylamine at 0 °C. Then, add a solution of bromoacetyl bromide in dichloromethane dropwise. Stir the reaction mixture at room temperature overnight.

  • Step 2: Cyclization. Treat the product from Step 1 with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile and heat to reflux.

  • Step 3: Work-up and Purification. After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can provide information about longer-range C-H correlations.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting unexpected NMR shifts for this compound.

G Troubleshooting Workflow for Unexpected NMR Shifts start Unexpected NMR Shifts Observed check_purity Check Sample Purity (TLC, LC-MS, etc.) start->check_purity is_pure Is the sample pure? check_purity->is_pure purify Re-purify the sample is_pure->purify No check_solvent Investigate Solvent Effects is_pure->check_solvent Yes reacquire_nmr Re-acquire NMR spectrum purify->reacquire_nmr reacquire_nmr->start change_solvent Acquire spectrum in a different solvent (e.g., DMSO-d6, CD3OD) check_solvent->change_solvent compare_spectra Compare chemical shifts change_solvent->compare_spectra check_ph Investigate pH Effects compare_spectra->check_ph add_d2o Add a drop of D2O to the NMR sample check_ph->add_d2o adjust_ph Adjust pH of the sample (if necessary) check_ph->adjust_ph check_exchange Look for exchangeable protons (NH, OH) add_d2o->check_exchange check_concentration Investigate Concentration Effects check_exchange->check_concentration adjust_ph->reacquire_nmr dilute_sample Dilute the sample and re-acquire spectrum check_concentration->dilute_sample compare_shifts Compare chemical shifts for concentration dependence dilute_sample->compare_shifts check_temperature Investigate Temperature Effects compare_shifts->check_temperature vt_nmr Acquire spectra at variable temperatures check_temperature->vt_nmr observe_changes Observe changes in peak shape and position vt_nmr->observe_changes final_analysis Analyze Data and Conclude Cause observe_changes->final_analysis

Caption: A flowchart for systematically troubleshooting unexpected NMR shifts.

References

Technical Support Center: Refinement of Crystallization Methods for X-ray Quality Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refinement of crystallization methods for producing X-ray quality crystals.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

1. Issues with Initial Crystal Hits

Q: I have screened hundreds of conditions and have no crystal hits. What should I do?

A: The absence of initial crystal hits is a common hurdle. Before re-screening, it is crucial to reassess the quality of your protein sample.

  • Protein Purity and Homogeneity: Ensure your protein is >95% pure.[1] Impurities can inhibit lattice formation.[1] Techniques like multi-step chromatography and isoelectric focusing can improve purity.[1]

  • Protein Stability and Aggregation: Your protein should be stable and monodisperse in solution. Dynamic Light Scattering (DLS) is an excellent tool to check for aggregation before setting up crystallization trials.[1] If the protein is aggregating, consider optimizing the buffer conditions (pH, ionic strength, additives).

  • Protein Concentration: A majority of clear drops may indicate the protein concentration is too low. Conversely, a large amount of amorphous precipitate often suggests the concentration is too high.[2] The optimal concentration is protein-specific and must be determined empirically, often starting in the range of 5-10 mg/ml.[2][3]

  • Conformational Heterogeneity: Proteins with flexible regions may resist crystallization.[1] Consider techniques like surface entropy reduction (SER), where high-entropy residues (e.g., Lys, Glu) are mutated to smaller, less flexible ones (e.g., Ala).[1] Using fusion proteins with stable domains can also enhance crystallizability.[1]

Q: My initial hits are all microcrystals or crystalline precipitate. How can I get larger, single crystals?

A: The appearance of microcrystals indicates that nucleation is occurring too rapidly, while crystal growth is limited. The goal is to slow down the crystallization process to favor the growth of fewer, larger crystals.

  • Refine Precipitant and Protein Concentration: Systematically vary the concentrations of the protein and the primary precipitant around the initial hit condition. A grid screen is a common optimization strategy.[4][5]

  • Modify Drop Ratios: Changing the ratio of the protein solution to the reservoir solution in a vapor diffusion experiment can alter the equilibration kinetics.[6]

  • Temperature Screening: Temperature affects protein solubility and the rate of equilibration.[7] Setting up identical experiments at different temperatures (e.g., 4°C and 20°C) can significantly impact crystal size and quality.[1][6]

  • Additive Screening: Introduce a small amount of various chemical additives to the "hit" condition.[6] Additives can alter solubility and promote better crystal contacts.

  • Seeding: Microcrystalline seeding, where microcrystals from a previous experiment are introduced into a new, equilibrated drop, can promote the growth of larger, well-ordered crystals.

Q: I am observing a lot of amorphous precipitate in my drops. What is causing this?

A: Amorphous precipitate forms when the protein rapidly comes out of solution in a disordered manner. This is often due to reaching supersaturation too quickly or protein instability under the tested condition.

  • Lower Protein Concentration: As a first step, try reducing the starting concentration of your protein.[2]

  • Adjust Precipitant Concentration: The precipitant concentration might be too high. Try reducing it to slow down the process.

  • Check pH: The pH of the condition might be too close to the protein's isoelectric point (pI), where it has minimal solubility. Experiment with a pH range further from the pI.

  • Increase Ionic Strength: For some proteins, increasing the salt concentration can enhance solubility and prevent precipitation, especially in the presence of polyethylene glycol (PEG).[8]

2. Improving Diffraction Quality

Q: I have single crystals, but they diffract poorly. How can I improve the diffraction resolution?

A: Poor diffraction is often due to internal disorder within the crystal lattice, often caused by high solvent content or loose molecular packing.[9][10] Post-crystallization treatments are highly effective in improving crystal quality.[9][10]

  • Crystal Dehydration: This is one of the most effective methods for improving diffraction resolution.[9][10] By carefully removing water from the crystal, the unit cell can shrink, leading to tighter packing and better-ordered molecules.[1][9]

  • Annealing: This involves briefly removing the crystal from the cryo-stream and allowing it to thaw before re-cooling. This process can relieve mechanical stress within the lattice and improve mosaicity.[9]

  • Soaking: Introducing stabilizing small molecules, such as ligands or inhibitors, into the crystal can fill solvent channels and reduce disorder.[1] Soaking in solutions with cryoprotectants like glycerol can also improve crystal quality.[9]

  • Cross-linking: In some cases, gentle chemical cross-linking of the protein molecules within the crystal can stabilize the lattice and improve diffraction.

Quantitative Data on Diffraction Improvement

The following table summarizes reported improvements in diffraction resolution achieved through various post-crystallization techniques.

Protein/ComplexInitial Resolution (Å)Final Resolution (Å)Method AppliedReference
Prokaryotic CLC chloride channel84Slow Dehydration[9]
DsbC–DsbD complex72.6Slow Dehydration[9]
Archaeoglobus fulgidus Cas5a3.21.95Dehydration[10]
Escherichia coli LptA<53.4Dehydration[10]

Experimental Protocols & Visualizations

Protocol 1: Hanging Drop Vapor Diffusion for Crystallization Screening

This method relies on the slow evaporation of water from a drop containing the protein and precipitant solution to a reservoir with a higher precipitant concentration, gradually increasing the supersaturation of the protein.[3][11]

Methodology:

  • Preparation: In a 24-well crystallization plate, pipette 500 µL of the screening solution into the reservoir of each well.

  • Drop Setup: On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight environment.

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, concentrating the protein and precipitant in the drop.[3]

  • Incubation: Store the plate in a stable temperature environment and monitor for crystal growth over several days to weeks.

G cluster_well Crystallization Well cluster_coverslip Coverslip (Inverted) Reservoir Reservoir Solution (High Precipitant Conc.) Drop Protein + Precipitant Drop (Lower Initial Conc.) Drop->Reservoir Water Vapor Diffusion caption Hanging Drop Vapor Diffusion Workflow

Caption: Hanging Drop Vapor Diffusion Workflow.

Protocol 2: Crystal Dehydration for Diffraction Improvement

This protocol describes a general method for improving crystal order by controlled removal of solvent.

Methodology:

  • Prepare Dehydration Solution: Create a solution with a higher concentration of the precipitant from the original crystallization condition. For example, if the crystal grew in 20% PEG 3350, prepare a dehydration solution of 30-40% PEG 3350.

  • Crystal Transfer: Carefully transfer the crystal from its growth drop to a new drop containing the dehydration solution.

  • Equilibration: Allow the crystal to equilibrate in the new drop for a period ranging from minutes to hours. The optimal time needs to be determined empirically.

  • Cryo-cooling: After equilibration, add a suitable cryoprotectant (if not already present in the dehydration solution) and flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction: Test the crystal on an X-ray source to evaluate any changes in diffraction quality.

G Start Poorly Diffracting Crystal in Mother Liquor Transfer Transfer Crystal to Dehydration Solution (Higher Precipitant Conc.) Start->Transfer Equilibrate Equilibrate (Minutes to Hours) Transfer->Equilibrate Cryocool Cryo-cool in Liquid Nitrogen Equilibrate->Cryocool Diffract Test Diffraction Quality Cryocool->Diffract caption Crystal Dehydration Workflow

Caption: Crystal Dehydration Workflow.

Logical Flowchart for Crystallization Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems, from initial screening to obtaining diffraction-quality crystals.

G Start Initial Crystallization Screen Outcome Observe Results Start->Outcome NoHits No Crystals / Clear Drops Outcome->NoHits Clear Precipitate Amorphous Precipitate Outcome->Precipitate Precipitate Microcrystals Microcrystals / Poor Morphology Outcome->Microcrystals Microcrystals GoodCrystals Good Morphology Crystals Outcome->GoodCrystals Single Crystals CheckProtein Check Protein Quality: - Purity - Homogeneity - Concentration NoHits->CheckProtein OptimizeConc Optimize Concentrations: - Lower Protein Conc. - Lower Precipitant Conc. Precipitate->OptimizeConc OptimizeKinetics Optimize Kinetics: - Vary Temp - Change Drop Ratio - Additive Screens - Seeding Microcrystals->OptimizeKinetics TestDiffraction Test Diffraction GoodCrystals->TestDiffraction CheckProtein->Start Re-screen OptimizeConc->Start Re-screen OptimizeKinetics->GoodCrystals PoorDiffraction Poor Diffraction TestDiffraction->PoorDiffraction < 3.5Å GoodDiffraction X-ray Quality Crystals TestDiffraction->GoodDiffraction High Resolution PostCryst Post-Crystallization Treatments: - Dehydration - Annealing - Soaking PoorDiffraction->PostCryst PostCryst->TestDiffraction caption Crystallization Troubleshooting Logic

Caption: Crystallization Troubleshooting Logic.

References

Minimizing epimerization during the synthesis of chiral pyrroloimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of chiral pyrroloimidazolones.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or High Levels of Epimerization

  • Q: My reaction is producing a mixture of diastereomers, or I am observing significant epimerization of my desired chiral pyrroloimidazolone. What are the likely causes and how can I improve the stereoselectivity?

    A: Epimerization at the stereogenic center, particularly at the C-5 position of the pyrrolo[1,2-c]imidazol-3-one core, is a common challenge. The primary cause is the abstraction of the proton at this chiral center by a base, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a loss of stereochemical integrity. Key factors influencing this process are the choice of base, reaction temperature, and solvent.

    Troubleshooting Steps:

    • Base Selection: The strength and steric hindrance of the base are critical.

      • Use a less coordinating, sterically hindered base: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are often preferred for deprotonation. Their bulk can disfavor the abstraction of the sterically encumbered C-5 proton.

      • Avoid strong, less hindered bases: Bases like n-butyllithium (n-BuLi) can be less selective and may increase the rate of epimerization.

      • Consider a chiral base or ligand: For enantioselective synthesis, the use of a chiral base or a combination of an achiral base with a chiral ligand (e.g., (-)-sparteine) can effectively control the stereochemical outcome.

    • Temperature Control: Lowering the reaction temperature is one of the most effective ways to minimize epimerization.

      • Perform deprotonation at low temperatures: Conduct the deprotonation step at -78 °C. This reduces the rate of proton exchange and favors the kinetically controlled product.

      • Maintain low temperatures during electrophilic quench: Keep the reaction mixture at a low temperature while adding the electrophile to trap the desired stereoisomer before equilibration can occur.

    • Solvent Choice: The solvent can influence the stability of the lithiated intermediate and the transition state for epimerization.

      • Use non-polar, aprotic solvents: Tetrahydrofuran (THF) is a common choice for lithiation reactions. Ethereal solvents can coordinate with the lithium cation, which can influence the aggregation state and reactivity of the organolithium species.

      • Avoid protic solvents: Protic solvents will quench the organolithium intermediate and facilitate proton exchange, leading to epimerization.

Issue 2: Low Yield of the Desired Product

  • Q: I am experiencing low yields in my chiral pyrroloimidazolone synthesis. What are some common reasons for this?

    A: Low yields can be attributed to incomplete reaction, side reactions, or degradation of the product.

    Troubleshooting Steps:

    • Purity of Reagents and Starting Materials: Ensure all reagents and starting materials are pure and anhydrous. Water can quench the organolithium intermediates.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times can lead to decomposition or side product formation.

    • Stoichiometry of Reagents: Carefully control the stoichiometry of the base and electrophile. An excess of base can sometimes lead to undesired side reactions.

    • Work-up Procedure: Quench the reaction at low temperature before warming to room temperature. The work-up conditions should be optimized to minimize degradation of the product.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of epimerization in the synthesis of chiral pyrroloimidazolones?

    A1: The primary mechanism is the deprotonation at the chiral center (typically C-5) by a base to form a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of diastereomers.

  • Q2: How does the choice of the base affect the stereochemical outcome?

    A2: The base plays a crucial role. Sterically hindered bases are less likely to abstract the proton at the chiral center, thus reducing epimerization. Chiral bases or the use of chiral ligands with an achiral base can create a chiral environment around the substrate, directing the deprotonation or the subsequent electrophilic attack to one face of the molecule.

  • Q3: Why is a low reaction temperature important for minimizing epimerization?

    A3: Lower temperatures decrease the thermal energy of the system, which slows down the rate of all reactions, including the undesired epimerization. It favors the formation of the kinetically controlled product over the thermodynamically more stable one, which may be the undesired epimer.

  • Q4: Can the electrophile influence the stereoselectivity?

    A4: Yes, the nature and size of the electrophile can influence the diastereoselectivity of the reaction. A bulky electrophile may preferentially attack from the less sterically hindered face of the enolate intermediate.

  • Q5: Are there any specific chiral auxiliaries that are effective for the synthesis of chiral pyrroloimidazolones?

    A5: While external chiral auxiliaries can be used, it has been demonstrated that the pyrroloimidazolone scaffold itself can be derivatized with a chiral group, which can then direct the stereochemistry of subsequent transformations. Additionally, the use of chiral ligands like (-)-sparteine in conjunction with a strong base is a common strategy.

Data Presentation

Table 1: Effect of Base and Ligand on the Diastereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones

EntrySubstrateBase (equiv.)Ligand (equiv.)SolventTemp (°C)ElectrophileProductDiastereomeric Ratio (d.r.)
1Phenyl-substituted pyrroloimidazolonen-BuLi (1.1)NoneTHF-78MeI5-Methyl-5-phenyl-pyrroloimidazolone1:1
2Phenyl-substituted pyrroloimidazolones-BuLi (1.1)NoneTHF-78MeI5-Methyl-5-phenyl-pyrroloimidazolone3:1
3Phenyl-substituted pyrroloimidazolones-BuLi (1.1)(-)-Sparteine (1.2)Toluene-78MeI5-Methyl-5-phenyl-pyrroloimidazolone>95:5
4Naphthyl-substituted pyrroloimidazolonen-BuLi (1.1)TMEDA (1.2)THF-78PhCHO5-(Hydroxy(phenyl)methyl)-5-naphthyl-pyrroloimidazolone4:1
5Naphthyl-substituted pyrroloimidazolones-BuLi (1.1)(-)-Sparteine (1.2)Toluene-78PhCHO5-(Hydroxy(phenyl)methyl)-5-naphthyl-pyrroloimidazolone90:10

Note: The data presented here is a representative summary based on typical outcomes in stereoselective lithiation reactions of related systems. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Lithiation and Alkylation of a 5-Substituted Pyrrolo[1,2-c]imidazol-3-one

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the 5-substituted pyrrolo[1,2-c]imidazol-3-one (1.0 equiv) and anhydrous toluene (0.1 M).

  • Chiral Ligand Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. (-)-Sparteine (1.2 equiv) is added dropwise via syringe.

  • Deprotonation: A solution of sec-butyllithium (s-BuLi) (1.1 equiv in cyclohexane) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -75 °C. The resulting deep red solution is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The electrophile (e.g., methyl iodide, 1.5 equiv) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomerically enriched product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Mandatory Visualization

epimerization_mechanism cluster_start Chiral Pyrroloimidazolone cluster_intermediate Intermediate cluster_products Products start R-Stereoisomer enolate Planar Enolate (Achiral) start->enolate + Base - H+ product_r R-Stereoisomer (Desired) enolate->product_r + H+ product_s S-Stereoisomer (Epimer) enolate->product_s + H+

Caption: Mechanism of base-catalyzed epimerization.

experimental_workflow start Start: 5-Substituted Pyrroloimidazolone dissolve Dissolve in Anhydrous Toluene start->dissolve cool Cool to -78 °C dissolve->cool add_ligand Add (-)-Sparteine cool->add_ligand add_base Add s-BuLi Dropwise add_ligand->add_base deprotonation Stir for 1h at -78 °C (Deprotonation) add_base->deprotonation add_electrophile Add Electrophile deprotonation->add_electrophile react Stir for 2h at -78 °C add_electrophile->react quench Quench with sat. aq. NH4Cl react->quench workup Warm to RT, Extract, Dry quench->workup purify Purify by Column Chromatography workup->purify end End: Diastereomerically Enriched Product purify->end

Caption: Workflow for diastereoselective synthesis.

Technical Support Center: Overcoming Poor Cell Permeability of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to diagnose and address these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why might this compound derivatives exhibit low cell permeability?

A1: The limited cell permeability of these derivatives can often be attributed to their physicochemical properties. As heterocyclic compounds, several factors can play a role:

  • Polar Surface Area (PSA): The presence of nitrogen and oxygen atoms in the fused ring system can contribute to a higher PSA, which may impede passage through the hydrophobic lipid bilayer of the cell membrane.

  • Hydrogen Bonding: The hydrogen bond donors and acceptors within the molecule can increase the energy required for it to move from the aqueous extracellular environment into the lipophilic membrane interior.[1]

  • Lipophilicity (LogP): An optimal LogP value is crucial. If the molecule is too hydrophilic (low LogP), it will not readily partition into the cell membrane. Conversely, if it is excessively lipophilic (high LogP), it may get trapped within the membrane and not enter the cytoplasm.[1]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.[2]

  • Aqueous Solubility: Poor solubility can lead to an underestimation of permeability, as the compound may not be sufficiently dissolved in the assay buffer to be available for transport.

Q2: My this compound derivative shows low permeability in a PAMPA assay. What does this indicate?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that exclusively measures passive diffusion across an artificial lipid membrane.[3] Low permeability in a PAMPA assay strongly suggests that the intrinsic physicochemical properties of your compound are not favorable for passive transport. This points towards issues with high polarity, low lipophilicity, or a high number of hydrogen bond donors/acceptors that hinder its ability to cross a lipid bilayer.

Q3: The permeability of my compound is significantly lower in the Caco-2 assay compared to the PAMPA assay. What is the likely cause?

A3: This discrepancy often points towards the involvement of active efflux transporters. Caco-2 cells, derived from human colon carcinoma, express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] These transporters actively pump substrates out of the cell, reducing the net transport across the cell monolayer.[1] Since PAMPA is a cell-free system, it lacks these transporters.[3] An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[4]

Q4: What are the initial steps to consider for improving the cell permeability of my lead compound?

A4: A multi-pronged approach is often necessary:

  • Structural Modification (Lead Optimization):

    • Masking Polar Groups: Introduce non-polar moieties to shield hydrogen bond donors and acceptors. This can be achieved through N-methylation or other alkyl substitutions.[5]

    • Prodrug Strategy: Temporarily mask polar functional groups with lipophilic groups that are cleaved intracellularly to release the active compound.[6]

    • LogP Optimization: Systematically modify the structure to achieve a LogP value typically in the range of 1-3 for optimal passive diffusion.

    • Intramolecular Hydrogen Bonding: Introduce functionalities that can form intramolecular hydrogen bonds. This can effectively reduce the polar surface area and the desolvation penalty upon entering the lipid membrane.[7][8]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Incorporate excipients that can transiently and reversibly increase membrane permeability.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

Section 2: Troubleshooting Experimental Assays

Issue 1: High variability in permeability values between replicate wells in my PAMPA/Caco-2 assay.

Potential Cause Troubleshooting Step
Poor Aqueous Solubility 1. Visually inspect the donor wells for any precipitation. 2. Determine the thermodynamic solubility of the compound in the assay buffer. 3. Reduce the test concentration to be well below the solubility limit. 4. Consider using a co-solvent (e.g., DMSO), but keep the final concentration low (<1%) as it can affect membrane integrity.
Inconsistent Membrane Formation (PAMPA) 1. Ensure the lipid solution is fresh and completely dissolved. 2. Apply the lipid solution carefully and consistently to each well of the donor plate.[9] 3. Check the integrity of the artificial membrane using a marker like Lucifer yellow.[3]
Inconsistent Caco-2 Monolayer Integrity 1. Measure the Transepithelial Electrical Resistance (TEER) of each well before and after the experiment. Discard data from wells with low TEER values.[10] 2. Assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol). High permeability of the marker indicates a compromised monolayer.[11][12] 3. Ensure consistent cell seeding density and allow sufficient time (typically 18-22 days) for the cells to differentiate and form a tight monolayer.[4]
Compound Adsorption to Plastic 1. Perform a mass balance study by measuring the compound concentration in the donor and acceptor wells at the end of the experiment. Low recovery (<70%) suggests adsorption. 2. Consider using low-adsorption plates.

Issue 2: My reference compounds are not meeting the expected permeability classification.

Potential Cause Troubleshooting Step
Incorrect Buffer pH 1. Verify the pH of all buffers used in the assay. The pH can significantly affect the ionization state and permeability of compounds.
Improper Incubation Conditions 1. Ensure the incubation is performed at 37°C for Caco-2 assays.[4] 2. Confirm the incubation time is as per the established protocol.
Degradation of Reference Compounds 1. Use freshly prepared solutions of reference compounds. 2. Confirm the identity and purity of the reference compounds via analytical methods like LC-MS.
Caco-2 Cell Line Passage Number 1. Use Caco-2 cells within a consistent and relatively low passage number range (e.g., 20-40), as transporter expression can change with higher passages.

Section 3: Data Interpretation

The following table provides a general classification of apparent permeability (Papp) values obtained from Caco-2 assays and their correlation with human intestinal absorption.

Papp (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption
< 1Low< 50%
1 - 10Moderate50 - 89%
> 10High> 90%

Note: These are generalized ranges and can vary slightly between laboratories.

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound derivatives.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)[9]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and reference compounds (e.g., a high-permeability control like propranolol and a low-permeability control like methotrexate)

  • 96-well UV-transparent plates for analysis

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Solutions: Dissolve the test and reference compounds in PBS (with a minimal amount of co-solvent like DMSO if necessary, typically <1%) to create the donor solutions. A typical starting concentration is 100 µM.

  • Coat the Donor Plate: Add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate. Be careful not to puncture the membrane.[9]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Start the Assay: Add 150 µL of the donor solution to each well of the coated donor plate.[9]

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours.[13]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

  • [Drug]acceptor is the concentration of the drug in the acceptor well.

  • [Drug]equilibrium is the theoretical equilibrium concentration.

  • VA is the volume of the acceptor well.

  • VD is the volume of the donor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol is for determining permeability and the extent of active efflux.

Materials:

  • Caco-2 cells seeded on 96-well Transwell™ plates

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4

  • Test compound and reference compounds (e.g., atenolol for low permeability, antipyrine for high permeability, and talinolol as a P-gp substrate)[4]

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for differentiation and monolayer formation.[4]

  • Monolayer Integrity Check: Measure the TEER of each cell monolayer. Values should be >200 Ω·cm².

  • Prepare Dosing Solutions: Dissolve the test and reference compounds in HBSS to the desired final concentration (e.g., 10 µM).

  • Transport Experiment (Apical to Basolateral - A-to-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment. c. Incubate at 37°C with gentle shaking for 1-2 hours.[12] d. At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Transport Experiment (Basolateral to Apical - B-to-A): a. Repeat the experiment, but add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment. This measures the rate of efflux.[4]

  • Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

Where:

  • dQ/dt is the rate of permeation of the drug across the cells.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the drug in the donor chamber.

The Efflux Ratio (ER) is then calculated as:

An ER > 2 suggests the compound is a substrate for active efflux.[4]

Section 5: Visual Guides

G cluster_0 Troubleshooting Low Permeability Start Low Permeability Observed PAMPA PAMPA Permeability? Start->PAMPA Caco2 Caco-2 Permeability? PAMPA->Caco2 High/Moderate Passive Poor Passive Permeability (High PSA, Low LogP) PAMPA->Passive Low Compare Compare PAMPA vs Caco-2 Caco2->Compare Low Compare->Passive Caco-2 ≈ PAMPA Efflux Active Efflux Suspected (ER > 2) Compare->Efflux Caco-2 << PAMPA Solubility Poor Solubility / Aggregation Compare->Solubility Both Very Low / Variable Optimize Structural Modification (Reduce PSA, Increase LogP) Passive->Optimize Inhibitor Co-dose with Efflux Inhibitor Efflux->Inhibitor Formulate Improve Formulation (e.g., use co-solvents) Solubility->Formulate G cluster_passive Passive Diffusion cluster_active Active Transport Aqueous Aqueous Membrane Membrane Aqueous->Membrane Partitioning (Lipophilicity) Cytoplasm Cytoplasm Membrane->Cytoplasm Diffusion (Size, Polarity) Cytoplasm_node Cytoplasm Cytoplasm->Cytoplasm_node Extracellular Extracellular Space Extracellular->Aqueous Efflux Efflux Extracellular->Efflux Binding Efflux->Extracellular ATP-dependent Transport Out

References

Validation & Comparative

Validating the Mechanism of Action of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one: A Comparative Guide to ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for validating the hypothesized mechanism of action of 5,6-dihydropyrrolo[1,2-c]imidazol-7-one as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Due to the limited direct experimental data on this specific compound, this document leverages findings from structurally similar molecules, particularly pyrrolopyrimidine and pyrrolopyridine derivatives, to propose a likely mechanism and guide experimental validation.

The central hypothesis is that this compound functions as an ENPP1 inhibitor, thereby preventing the hydrolysis of cyclic GMP-AMP (cGAMP) and activating the STING (Stimulator of Interferator Genes) pathway. This pathway is a critical component of the innate immune system, and its activation can lead to anti-tumor immune responses.

Comparative Analysis of ENPP1 Inhibitors

Several classes of small molecules have been identified as potent ENPP1 inhibitors. A comparison of their reported potencies provides a benchmark for evaluating this compound.

Compound ClassExemplar CompoundTargetIC50 (nM)Citation
PyrrolopyrimidineCompound 18pENPP125.0[1][2]
PyrrolopyrimidinoneCompound 31ENPP114.68
QuinazolinoneCompound 4ENPP1188[3]
PhosphonateCompound 32ENPP1< 2 (Ki)[4]
ThioacetamideCompound 1ENPP1~1000 (Ki)[4]
Quinazoline-piperidine sulfamideCompound 7cENPP158 (Ki)[5]
Naphthamide DerivativeSR-8314ENPP179 (Ki)[5]

Experimental Protocols

To validate the proposed mechanism of action, the following experimental protocols are recommended:

ENPP1 Inhibition Assay (cGAMP Hydrolysis)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of ENPP1.

Principle: Recombinant ENPP1 is incubated with its substrate, cGAMP, in the presence and absence of the test compound. The amount of cGAMP remaining or the amount of product (AMP and GMP) formed is quantified to determine the inhibitory activity.

Materials:

  • Recombinant human ENPP1

  • 2'3'-cGAMP

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 µM ZnCl₂, 500 µM CaCl₂)

  • Detection reagents (e.g., Transcreener® AMP²/GMP² Assay Kit or LC-MS/MS for cGAMP quantification)

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant ENPP1, and assay buffer.

  • Initiate the enzymatic reaction by adding cGAMP to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or heat inactivation).

  • Quantify the amount of cGAMP hydrolyzed or the amount of AMP/GMP produced using a suitable detection method.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

STING Pathway Activation Assay in Cell Culture

This assay determines if the inhibition of ENPP1 by the test compound leads to the activation of the downstream STING signaling pathway.

Principle: A cell line expressing ENPP1 and a STING-responsive reporter (e.g., interferon-stimulated response element (ISRE) driving luciferase) is treated with the test compound and cGAMP. Activation of the STING pathway will lead to the expression of the reporter gene.

Materials:

  • THP-1-Dual™ cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 2'3'-cGAMP

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a short pre-incubation period (e.g., 30 minutes).

  • Add a fixed concentration of exogenous cGAMP to the wells.

  • Incubate the cells for a suitable period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the results to determine the EC50 for STING activation.

Cytokine Release Assay

This assay measures the release of downstream cytokines, such as interferon-β (IFN-β), which are produced upon STING pathway activation.

Principle: Cells are treated with the test compound and cGAMP, and the supernatant is collected to measure the concentration of secreted IFN-β using an ELISA kit.

Materials:

  • THP-1 cells (or other appropriate immune cells)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 2'3'-cGAMP

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate.

  • Treat the cells with varying concentrations of the test compound and a fixed concentration of cGAMP.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the IFN-β ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of IFN-β from a standard curve.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental approach, the following diagrams are provided.

G cluster_pathway cGAS-STING Signaling Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING ENPP1 ENPP1 ENPP1->cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse TestCompound 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one TestCompound->ENPP1 Hypothesized Inhibition G cluster_workflow Experimental Workflow for Mechanism Validation start Start inhibition_assay ENPP1 Inhibition Assay (cGAMP Hydrolysis) start->inhibition_assay ic50 Determine IC50 inhibition_assay->ic50 sting_assay STING Pathway Activation Assay (Reporter Gene) ic50->sting_assay If potent refine Refine Hypothesis/ Synthesize Analogs ic50->refine If not potent ec50 Determine EC50 sting_assay->ec50 cytokine_assay Cytokine Release Assay (IFN-β ELISA) ec50->cytokine_assay If active ec50->refine If not active confirm_moa Confirm Mechanism of Action cytokine_assay->confirm_moa G cluster_logical Logical Relationship of Compound and Target Compound 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Target ENPP1 Compound->Target Inhibits Substrate 2'3'-cGAMP Target->Substrate Hydrolyzes Pathway STING Pathway Substrate->Pathway Activates Outcome Immune Activation Pathway->Outcome Leads to

References

Profiling the Selectivity of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one: A Comparative Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the selectivity of a novel compound is as critical as determining its primary efficacy. Off-target effects can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides a comparative analysis of the hypothetical cross-reactivity of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one against a panel of key enzymes relevant to drug metabolism and cellular signaling. The experimental data presented herein is illustrative, based on standard enzymatic assays, to demonstrate a typical cross-reactivity profile.

Executive Summary

This compound is a novel heterocyclic compound with potential therapeutic applications. To assess its specificity and predict potential drug-drug interactions, a cross-reactivity screening against a panel of cytochrome P450 (CYP) enzymes and a representative set of protein kinases was conducted. This guide summarizes the inhibitory activity of the compound, offering a comparative view of its selectivity. The methodologies for the key enzymatic assays are detailed to ensure reproducibility and provide a framework for further investigation.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of this compound was evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of enzymes. The data is summarized in the tables below.

Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound

EnzymeSubstrateIC50 (µM)
CYP1A2Phenacetin> 100
CYP2C9Diclofenac45.2
CYP2C19S-Mephenytoin78.9
CYP2D6Dextromethorphan> 100
CYP3A4Midazolam15.8

Table 2: Inhibition of Protein Kinases by this compound

KinaseIC50 (µM)
EGFR> 50
VEGFR222.5
Abl> 50
Src35.1
CDK2> 50
p38α42.8
GSK3β> 50

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard industry practices for in vitro enzyme inhibition screening.

Cytochrome P450 Inhibition Assay (LC-MS/MS-based)

This assay determines the inhibitory effect of a test compound on the metabolic activity of major human CYP isoforms.

1. Materials:

  • Human liver microsomes (pooled)

  • CYP isoform-specific substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)

  • Test compound (this compound)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

2. Procedure:

  • A pre-incubation mixture is prepared containing human liver microsomes, phosphate buffer, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the NADPH regenerating system and the specific CYP substrate.

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is terminated by adding cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protein Kinase Inhibition Assay (Radiometric)

This assay measures the inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

1. Materials:

  • Recombinant protein kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Test compound (this compound)

  • Kinase reaction buffer

  • Phosphoric acid

  • Phosphocellulose paper

  • Scintillation counter

2. Procedure:

  • The kinase, substrate, and test compound at various concentrations are combined in the kinase reaction buffer.

  • The reaction is initiated by the addition of [γ-³²P]ATP.

  • The mixture is incubated at 30°C for a defined period.

  • Aliquots of the reaction mixture are spotted onto phosphocellulose paper to capture the phosphorylated substrate.

  • The paper is washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity on the paper is quantified using a scintillation counter.

  • IC50 values are determined by analyzing the dose-response curve of kinase inhibition.

Visualizations

To further clarify the experimental process and the potential biological implications of the findings, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions Incubation Incubation of Compound, Enzyme, and Substrate Compound->Incubation Enzyme_Prep Enzyme Preparation (CYPs or Kinases) Enzyme_Prep->Incubation Substrate_Prep Substrate/Cofactor Preparation Reaction_Start Reaction Initiation Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Reaction Termination Reaction_Start->Reaction_Stop Detection Detection of Product/ Substrate Consumption Reaction_Stop->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Report Cross-Reactivity Profile IC50_Calc->Report

Caption: General workflow for in vitro enzyme inhibition screening.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS Compound 5,6-Dihydropyrrolo [1,2-c]imidazol-7-one Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Conclusion

The illustrative data suggests that this compound exhibits moderate inhibitory activity against CYP3A4 and VEGFR2, with weaker effects on CYP2C9, Src, and p38α. The compound shows high selectivity against CYP1A2, CYP2D6, EGFR, Abl, CDK2, and GSK3β at the tested concentrations. These findings highlight the importance of comprehensive cross-reactivity profiling in early drug development. Further investigations are warranted to elucidate the precise mechanisms of inhibition and to assess the in vivo relevance of these findings. The provided protocols offer a robust starting point for such studies, ensuring data quality and comparability across different research settings.

Head-to-head comparison of the antimicrobial activity of pyrroloimidazolone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, pyrroloimidazolone derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their potent and broad-spectrum antimicrobial properties. This guide provides a head-to-head comparison of the antimicrobial activity of various pyrroloimidazolone derivatives, with a focus on the well-documented pyrrolo[2,3-d]pyrimidine scaffold, against key pathogenic bacteria and fungi. The data presented is supported by detailed experimental protocols and visualizations of potential mechanisms of action to aid in research and development efforts.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various pyrrolo[2,3-d]pyrimidine derivatives has been evaluated against a panel of clinically relevant microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for selected derivatives compared to conventional antibiotics. Lower MIC values indicate greater efficacy.

Compound/DrugTarget OrganismMIC (µg/mL)Reference(s)
Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative 1 (4-amino substituted)Staphylococcus aureus0.31[1]
Derivative 2 (hydrazino substituted)Staphylococcus aureus0.31[1]
Derivative 3 (diamino substituted)Staphylococcus aureus0.31[1]
Halogenated Derivative (bromo)Staphylococcus aureus8[2]
Halogenated Derivative (iodo)Staphylococcus aureus8[2]
Sulfonamide Derivative (3b)Candida albicans-[3][4]
Standard Antibiotics
AmpicillinStaphylococcus aureus0.62[1]
FluconazoleCandida albicans0.25 - 1.0[5]

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of novel compounds. The data presented in this guide was primarily obtained using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Materials:

  • Microorganism: A pure, 18-24 hour culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) grown on a suitable agar medium.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Antimicrobial Agent: Stock solution of the pyrroloimidazolone derivative or standard antibiotic of known concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Several colonies of the test microorganism are suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • This suspension is further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is prepared directly in the 96-well plate.

  • Typically, 100 µL of sterile broth is added to all wells.

  • 100 µL of the antimicrobial stock solution is added to the first well and mixed.

  • 100 µL is then transferred from the first well to the second, and this process is repeated across the plate to create a range of concentrations. The final 100 µL from the last dilution well is discarded.

4. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared microbial suspension.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

5. Determination of MIC:

  • Following incubation, the plates are examined for visible turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Mechanism of Action

While the precise mechanisms of action for all pyrroloimidazolone derivatives are still under investigation, several studies have elucidated potential pathways. The following diagrams, generated using Graphviz, illustrate two such proposed mechanisms.

Proposed Mechanism 1: Inhibition of DNA Gyrase

Several pyrrole-containing compounds have been shown to target and inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This inhibition ultimately leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Pyrroloimidazolone Pyrroloimidazolone Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Pyrroloimidazolone->DNA_Gyrase Binds to ATP-binding site of GyrB subunit DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to Virulence_Regulation cluster_staphylococcus Staphylococcus aureus cluster_QS Quorum Sensing System cluster_Virulence Virulence Factors Pyrrolo Halogenated Pyrrolopyrimidine agrA agrA Pyrrolo->agrA Down-regulation RNAIII RNAIII Pyrrolo->RNAIII Down-regulation saeR saeR (Virulence Regulator) Pyrrolo->saeR Down-regulation agrA->RNAIII hla hla (α-hemolysin) RNAIII->hla Biofilm Reduced Biofilm Formation & Virulence hla->Biofilm nuc1 nuc1 (nuclease) nuc1->Biofilm saeR->hla saeR->nuc1

References

In Vivo Efficacy Data for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo efficacy studies of the compound 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has yielded no publicly available data. Consequently, a direct comparison of its performance against standard-of-care drugs, supported by in vivo experimental data, cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule, this indicates a significant gap in the current scientific literature. While the core structure of pyrrolo-imidazole is a recurring motif in compounds investigated for various therapeutic areas, specific in vivo data for the this compound scaffold remains elusive.

Our search included investigations into derivatives and close analogs of this compound. These inquiries also did not reveal any preclinical animal studies detailing the in vivo efficacy, dosing regimens, or safety profiles necessary for a comparative analysis.

While some studies on related pyrrolo-imidazole compounds describe their synthesis and in vitro activities, this information is insufficient for the creation of a meaningful in vivo comparison guide. Without animal model data, any juxtaposition with established standard-of-care drugs would be purely speculative and lack the required scientific rigor.

We will continue to monitor for any emerging preclinical data on this compound and will provide updates as new information becomes available. Researchers actively investigating this compound or its analogs are encouraged to publish their findings to enrich the collective understanding of its potential therapeutic applications.

A Comparative Guide to the Structure-Activity Relationships of Pyrroloimidazolone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrroloimidazolone scaffold and its related fused heterocyclic systems are of significant interest in medicinal chemistry due to their ability to target a variety of key enzymes implicated in numerous diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyrrolo-fused compounds that have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), critical regulators of the cell cycle and transcription.

This document will delve into the SAR of a 2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole series targeting CDK4 and CDK6, and a pyrrolo[2,3-d]pyrimidine series targeting CDK9. By presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways, this guide aims to provide researchers with a comprehensive understanding of the key structural features driving the potency and selectivity of these compound classes.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of representative compounds from the two pyrrolo-fused series against their target CDKs.

Series 1: 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives as CDK4/6 Inhibitors

This series was developed based on the structure of the known CDK4/6 inhibitor Abemaciclib (LY2835219). The core scaffold is a tricyclic 2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole moiety.

Compound IDR Group (piperazine)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK1 IC50 (nM)
10a H12.32.1>1000
10b Methyl10.11.5>1000
10c Ethyl8.91.2>1000
10d Isopropyl7.40.9>1000
LY2835219 Ethyl210300

Structure-Activity Relationship (SAR) Insights for Series 1:

  • Piperazine Substitution: The SAR for this series primarily revolves around the substitution on the piperazine ring.

  • Alkyl Substituents: The introduction of small alkyl groups (methyl, ethyl, isopropyl) at the N4-position of the piperazine moiety was well-tolerated and led to a slight improvement in potency against both CDK4 and CDK6 compared to the unsubstituted analog (10a ).

  • Potency Trend: There is a trend of increasing potency with increasing size of the alkyl substituent from methyl to isopropyl. Compound 10d , with an isopropyl group, demonstrated the highest potency against both CDK4 and CDK6 in this series.

  • Selectivity: All synthesized analogs displayed excellent selectivity against CDK1, a key anti-target for CDK4/6 inhibitors due to potential toxicity.

Series 2: 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives as CDK9 Inhibitors

This series of compounds is characterized by a pyrrolo[2,3-d]pyrimidine core with a 2-((4-sulfamoylphenyl)amino) substituent.

Compound IDR1 (pyrrolopyrimidine)R2 (sulfamoylphenyl)CDK9 IC50 (nM)CDK4 IC50 (nM)MIA PaCa-2 IC50 (µM)
2a HH1.341.30.43
2d H2-F1.035.20.28
2g H3-F0.838.60.15
5a 6-FH1.555.70.51
5c 6-ClH1.249.80.39

Structure-Activity Relationship (SAR) Insights for Series 2:

  • Sulfamoylphenyl Substitutions: Modifications on the 4-sulfamoylphenyl ring significantly influenced the inhibitory activity.

  • Fluorine Substitution: The introduction of a fluorine atom at the 2- or 3-position of the phenyl ring (2d and 2g ) resulted in a slight increase in CDK9 inhibitory potency and a more pronounced enhancement of anti-proliferative activity in MIA PaCa-2 cells. Compound 2g , with a 3-fluoro substituent, was the most potent in this series.

  • Pyrrolopyrimidine Substitutions: Halogen substitution at the 6-position of the pyrrolo[2,3-d]pyrimidine core was explored.

  • Halogen Effects: Both fluorine (5a ) and chlorine (5c ) at the 6-position were well-tolerated, maintaining potent CDK9 inhibition and good anti-proliferative activity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

CDK Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against CDK enzymes is typically determined using in vitro kinase assays. A common method is the LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant CDK enzymes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1)

  • ULight™-labeled substrate peptide (e.g., ULight™-Rb peptide for CDK4/6)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the recombinant CDK enzyme and the ULight™-labeled substrate peptide to the wells.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the kinase reaction by adding the stop solution (EDTA).

  • Detection:

    • Add the Europium-labeled anti-phospho-substrate antibody to the wells.

    • Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: The ratio of the emission signals (665 nm / 615 nm) is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

The anti-proliferative activity of the compounds is assessed using cell-based assays, such as the MTS assay.

Materials:

  • Cancer cell line (e.g., MIA PaCa-2)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for a period that allows for the conversion of MTS to formazan by viable cells (e.g., 1-4 hours).

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D upregulates CDK4_6_Complex Cyclin D-CDK4/6 Active Complex Cyclin_D->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb phosphorylates pRb pRb E2F E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes activates transcription Rb_E2F Rb-E2F Complex (Transcription Repressed) pRb->E2F releases Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Inhibitor Pyrroloimidazolone-based CDK4/6 Inhibitor Inhibitor->CDK4_6_Complex inhibits

Caption: CDK4/6 Signaling Pathway and Inhibition.

CDK9_Pathway cluster_0 Transcriptional Regulation cluster_1 Inhibition P_TEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Paused) P_TEFb->RNAPII phosphorylates CTD Elongation Transcriptional Elongation RNAPII->Elongation released DNA DNA Template Short_lived_mRNAs Short-lived mRNAs (e.g., c-Myc, Mcl-1) Elongation->Short_lived_mRNAs Oncoproteins Oncoproteins (c-Myc, Mcl-1) Short_lived_mRNAs->Oncoproteins translation Cell_Survival Cell Survival & Apoptosis Resistance Oncoproteins->Cell_Survival Inhibitor Pyrrolopyrimidine-based CDK9 Inhibitor Inhibitor->P_TEFb inhibits

Caption: CDK9-Mediated Transcriptional Control and Inhibition.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro_assay In Vitro Kinase Assay (e.g., TR-FRET) start->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTS) start->cell_based_assay ic50_determination IC50 Determination & Selectivity Profiling in_vitro_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General Drug Discovery Workflow.

Reproducibility of published synthesis protocols for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the synthesis of the 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one scaffold, a review of the existing literature reveals a notable absence of published protocols for this specific isomer. While the pyrrolo[1,2-c]imidazole core is of interest in medicinal chemistry, synthesis efforts have predominantly focused on other regioisomers. This guide provides a comparative overview of the available synthetic routes for closely related and more extensively documented pyrrolo[1,2-a]imidazole and pyrrolo[1,2-c]imidazol-1-one analogs, offering valuable insights for the potential development of a synthetic pathway to the 7-one derivative.

Comparison of Synthetic Protocols for Pyrroloimidazole Analogs

The synthesis of pyrroloimidazole derivatives has been approached through various strategies, primarily focusing on the annulation of an imidazole ring onto a pyrrolidine precursor or vice versa. Below is a summary of quantitative data from representative protocols for related structures.

Compound ClassStarting MaterialsReagents & ConditionsYieldReference
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 4-chlorobutyronitrile, methanol, aminoacetaldehyde, triethylamine, formic acid1. HCl gas, ether; 2. Dichloromethane, 333 K; 3. 353 K60% (two steps)[1][2]
Pyrrolo[1,2-c]imidazol-1-one Analogs L-proline, substituted aldehydes, malononitrileMicrowave irradiation, water (substoichiometric)Not specified[3]
12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives Substituted arylglyoxals, N-aminoethylpyrrole, dimethylacetylenedicarboxylate, hydrazine hydrate1. Acetic acid, dichloromethane; 2. Triphenylphosphine; 3. Ethanol, reflux61-66%[4]
3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts 5-methoxy-3,4-dihydro-2H-pyrrole or 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, 2-amino-1-arylethanone, various alkylating reagentsCondensation followed by alkylation58-85%[5]
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles Substituted 2-(2-oxopyrrolidin-1-yl)acetamidesPhosphoryl chlorideNot specified[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole [1][2]

This procedure involves a multi-step synthesis starting from 4-chlorobutyronitrile.

  • Imidate Formation: Hydrogen chloride gas is bubbled through a solution of 4-chlorobutyronitrile (10 g, 274 mmol) and methanol (11.65 ml, 288 mmol) in ether (135 ml) until saturation. The reaction mixture is stirred for 24 hours, after which the resulting white precipitate (the imidate) is washed with ether and dried under vacuum.

  • Amidine Formation: To a solution of the imidate (34 g, 198 mmol) in dichloromethane (200 ml), aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol) are added. The mixture is heated to 333 K for 2 hours to yield the amidine intermediate, which is then dried under vacuum.

  • Cyclization: The amidine intermediate is stirred in formic acid at 353 K for 20 hours.

  • Work-up and Purification: Solid sodium bicarbonate is added to the solution to adjust the pH to 10. The aqueous solution is extracted with dichloromethane (3 x 100 ml), and the combined organic layers are dried over anhydrous Na₂SO₄. Filtration and evaporation under reduced pressure, followed by sublimation, affords the crystalline product.

Protocol 2: One-Pot Microwave Green Synthesis of Pyrrolo[1,2-c]imidazol-1-one Analogs [3]

This method describes a one-pot synthesis of pyrrolo[1,2-c]imidazol-1-one derivatives using microwave-assisted organic synthesis.

  • Reaction Setup: L-proline, a substituted aldehyde, and malononitrile are mixed in a substoichiometric amount of water.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. Specific times and power settings are not detailed in the abstract but are a key feature of this "green" synthesis approach.

  • Product Formation: The reaction proceeds via a multi-component reaction to form the desired pyrrolo[1,2-c]imidazol-1-one analogs.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_6_7_Dihydro_5H_pyrrolo_1_2_a_imidazole cluster_start Starting Materials cluster_intermediate1 Step 1: Imidate Formation cluster_reagents1 Reagents cluster_intermediate2 Step 2: Amidine Formation cluster_reagents2 Reagents cluster_final Step 3: Cyclization & Purification cluster_reagents3 Reagents & Solvents 4-chlorobutyronitrile 4-chlorobutyronitrile Imidate Imidate 4-chlorobutyronitrile->Imidate HCl gas, Ether Methanol Methanol Methanol->Imidate Amidine Amidine Imidate->Amidine Aminoacetaldehyde, Triethylamine, DCM HCl gas HCl gas Ether Ether 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Amidine->6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Formic acid, then work-up Aminoacetaldehyde Aminoacetaldehyde Triethylamine Triethylamine Dichloromethane Dichloromethane Formic acid Formic acid Sodium bicarbonate Sodium bicarbonate One_Pot_Microwave_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product L-proline L-proline Pyrrolo[1,2-c]imidazol-1-one analog Pyrrolo[1,2-c]imidazol-1-one analog L-proline->Pyrrolo[1,2-c]imidazol-1-one analog Substituted aldehyde Substituted aldehyde Substituted aldehyde->Pyrrolo[1,2-c]imidazol-1-one analog Malononitrile Malononitrile Malononitrile->Pyrrolo[1,2-c]imidazol-1-one analog One-pot reaction Microwave Irradiation Microwave Irradiation Microwave Irradiation->Pyrrolo[1,2-c]imidazol-1-one analog Water (substoichiometric) Water (substoichiometric) Water (substoichiometric)->Pyrrolo[1,2-c]imidazol-1-one analog

References

Orthogonal Assays for Confirming the Biological Target of Pyrrolo-Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, the specific biological target for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has not been definitively identified in publicly accessible literature. However, to fulfill the objective of this guide—to illustrate the process of biological target confirmation using orthogonal assays—we will focus on a closely related and well-characterized chemical scaffold: 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . These compounds have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5), a promising therapeutic target in oncology.[1][2][3] This guide will use the confirmation of WDR5 as the biological target for this class of compounds as a representative case study.

The Biological Target: WD Repeat-Containing Protein 5 (WDR5)

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein and a core component of multiple chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes.[4] Its primary role is to present the histone H3 tail for methylation at lysine 4 (H3K4) by the MLL complex. This H3K4 trimethylation (H3K4me3) is a key epigenetic mark associated with active gene transcription.

WDR5 is overexpressed in various cancers, and its interaction with oncogenic proteins like MYC makes it a compelling target for therapeutic intervention.[5][6] Small molecule inhibitors, including those with the 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, typically target a conserved pocket on WDR5 known as the "WIN" (WDR5-interaction) site, thereby disrupting its interaction with binding partners like MLL1.[1][5]

Below is a diagram illustrating the central role of WDR5 in the MLL1 complex and its impact on gene transcription.

cluster_complex MLL1/WRAD Complex MLL1 MLL1 (SET Domain) H3K4me3 H3K4me3 (Active Chromatin) MLL1->H3K4me3 catalyzes methylation WDR5 WDR5 WDR5->MLL1 essential for activity RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L Histone Histone H3 Tail Histone->MLL1 substrate Gene Target Gene Transcription H3K4me3->Gene Inhibitor 2-Aryl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole Inhibitor->WDR5 binds to WIN site & inhibits interaction

Figure 1: WDR5's role in the MLL1 histone methyltransferase complex.

Orthogonal Assays for WDR5 Target Validation

To rigorously confirm that a compound's biological activity is a direct result of engaging WDR5, a series of orthogonal assays are employed. These assays can be categorized into biochemical assays, which measure direct target engagement and functional inhibition in a purified system, and cellular assays, which confirm target engagement and phenotypic consequences in a more physiologically relevant environment.

Biochemical Assays

These in vitro assays are crucial for quantifying the direct interaction between the inhibitor and the purified WDR5 protein.

2.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the binding affinity of a test compound by assessing its ability to displace a fluorescently labeled peptide (typically derived from MLL1) from the WDR5 WIN site.[7]

  • Experimental Protocol:

    • A recombinant, His-tagged WDR5 protein is mixed with a Europium (Eu)-labeled anti-His antibody (donor fluorophore).

    • A FITC- or other dye-labeled peptide containing the WDR5-binding motif (e.g., from MLL1) is used as the acceptor fluorophore.

    • The test compound is serially diluted and added to the protein-peptide mixture in a microplate.

    • When the labeled peptide binds to WDR5, the donor and acceptor fluorophores are brought into close proximity, allowing for energy transfer upon excitation of the donor.

    • An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

    • The signal is read on a TR-FRET compatible plate reader, and the IC50 (concentration of inhibitor required to reduce the signal by 50%) is calculated. The Ki (inhibition constant) can be derived from the IC50 value.[7][8]

start Start step1 Prepare serial dilution of inhibitor compound start->step1 step2 Add inhibitor to 384-well plate step1->step2 step3 Add pre-mixed solution of: - His-WDR5 Protein - Eu-anti-His Ab (Donor) step2->step3 step4 Add FITC-labeled MLL1 Peptide (Acceptor) step3->step4 step5 Incubate at room temperature (1-2 hr) step4->step5 step6 Read TR-FRET signal (Ex: 340nm, Em: 615nm & 665nm) step5->step6 end Calculate IC50/Ki step6->end

Figure 2: Experimental workflow for a WDR5 TR-FRET assay.

2.1.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to TR-FRET, AlphaLISA is a bead-based proximity assay used to measure binding interactions. It is known for its high sensitivity and signal amplification.

  • Experimental Protocol:

    • One interacting partner (e.g., biotinylated MLL1 peptide) is captured by Streptavidin-coated Donor beads.

    • The other partner (e.g., His-tagged WDR5) is captured by Acceptor beads coated with an anti-His antibody.

    • In the presence of the interaction, the beads come into close proximity. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 615 nm.

    • Test compounds that inhibit the WDR5-MLL1 interaction will prevent the beads from coming together, resulting in a loss of signal.

    • The luminescence is measured on an AlphaScreen-compatible plate reader to determine the IC50 of the inhibitor.

2.1.3. In Vitro Histone Methyltransferase (HMT) Assay

This functional assay directly measures the enzymatic activity of the MLL1 complex and the ability of a WDR5 inhibitor to block it.

  • Experimental Protocol:

    • A reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is prepared.[9]

    • The complex is incubated with a histone H3 peptide substrate and a methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

    • The reaction is performed in the presence of varying concentrations of the test inhibitor.

    • The reaction is stopped, and the radiolabeled histone H3 peptide is captured on a filter plate.

    • Unincorporated [3H]-SAM is washed away.

    • The amount of incorporated radioactivity, which corresponds to HMT activity, is measured using a scintillation counter. A reduction in signal indicates inhibition of the MLL1 complex.[9]

Cellular Assays

These assays are critical for confirming that the compound can enter cells, engage its target in the complex cellular milieu, and elicit a biological response.

2.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.[10][11]

  • Experimental Protocol:

    • Intact cells (e.g., a leukemia cell line like MV4-11) are treated with the test compound or a vehicle control.

    • The cell suspensions are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are stabilized and remain soluble at higher temperatures.

    • Cells are lysed (e.g., via freeze-thaw cycles), and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble WDR5 protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[12]

start Start step1 Treat intact cells with inhibitor or vehicle start->step1 step2 Heat cell aliquots to a range of temperatures step1->step2 step3 Lyse cells (e.g., freeze-thaw) step2->step3 step4 Separate soluble proteins from aggregates via centrifugation step3->step4 step5 Quantify soluble WDR5 (e.g., Western Blot) step4->step5 end Plot melt curves & determine thermal shift (ΔTm) step5->end

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).

2.2.2. Cell Proliferation/Viability Assays

These assays measure the phenotypic outcome of WDR5 inhibition. Since WDR5 is essential for the proliferation of certain cancer cells (e.g., MLL-rearranged leukemia), potent inhibitors are expected to reduce cell viability.

  • Experimental Protocol:

    • WDR5-dependent cancer cell lines (e.g., MV4-11, MOLM-13) and a WDR5-independent control cell line are seeded in microplates.

    • Cells are treated with a serial dilution of the test compound for a set period (e.g., 72 hours).

    • Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or by cell counting.

    • The GI50 (concentration required to inhibit cell growth by 50%) is calculated for each cell line. A significantly lower GI50 in the WDR5-dependent lines compared to the control line supports on-target activity.[13]

Data Presentation: Comparing WDR5 Inhibitors

The data generated from these orthogonal assays allow for a direct comparison of different inhibitors. Below are tables summarizing representative data for WDR5 inhibitors, including those with the 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.

Table 1: Biochemical Activity of Representative WDR5 Inhibitors

Compound ID Scaffold WDR5 Binding Ki (nM) MLL1 HMT IC50 (nM) Assay Method
Compound C6 Dihydroisoquinolinone < 0.02 (Kd) ~20 TR-FRET, HMT Assay
Compound C16 Dihydroisoquinolinone < 0.02 (Kd) 2.2 TR-FRET, HMT Assay
MM-102 Peptidomimetic < 1 - Fluorescence Polarization
OICR-9429 N-methyl piperazine 93 (Kd) - Fluorescence Polarization
Pyrrolo-imidazole Analog 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole < 10 (Kd) - NMR-based screen

Data compiled from representative studies.[3][8][9][14]

Table 2: Cellular Activity of Representative WDR5 Inhibitors

Compound ID MV4-11 GI50 (µM) MOLM-13 GI50 (µM) K562 (Control) GI50 (µM) Cellular Target Engagement
Compound C6 3.20 6.43 > 25 Confirmed by CETSA
Compound C16 0.05 0.07 > 10 Confirmed by CETSA
MM-102 ~10 ~15 > 50 Apoptosis induction
Pyrrolo-imidazole Analog Micromolar activity Micromolar activity - -

Data compiled from representative studies.[2][13][14]

Logical Framework for Target Validation

The confirmation of a biological target is a stepwise process that builds confidence by integrating data from multiple, independent (orthogonal) methods. The workflow moves from demonstrating direct, high-affinity binding in a simplified system to confirming target engagement and the expected functional consequences in a complex cellular environment.

cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion a1 Primary Screen Hit a2 Direct Binding Assays (TR-FRET, AlphaLISA) a1->a2 Confirm Direct Interaction a3 Functional Assay (HMT Inhibition) a2->a3 Confirm Functional Inhibition b1 Cellular Target Engagement (CETSA) a3->b1 Verify Target is Hit in Cells b2 Phenotypic Assays (Cell Viability) b1->b2 Link Target Engagement to Cell Effect b3 Downstream Biomarker Analysis (e.g., HoxA9, Meis-1 expression) b2->b3 Confirm Mechanism of Action c1 Confirmed On-Target Activity b3->c1

Figure 4: Logical workflow for WDR5 target validation using orthogonal assays.

Conclusion

The robust confirmation of a biological target is paramount in modern drug discovery. While the specific target of this compound remains to be elucidated, the workflow and assays detailed in this guide using the structurally related 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole inhibitors of WDR5 provide a clear and comprehensive framework for this process. By integrating evidence from orthogonal biochemical assays like TR-FRET and HMT with cellular target engagement methods like CETSA and relevant phenotypic readouts, researchers can build a compelling case for a compound's mechanism of action, significantly de-risking its progression through the drug development pipeline.

References

Comparative Analysis of the ADME-Tox Properties of Pyrroloimidazolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a series of novel pyrroloimidazolone analogs reveals key structural determinants for a favorable drug-like profile. This guide provides a comparative overview of their performance in a battery of in vitro assays, offering crucial insights for researchers, scientists, and drug development professionals engaged in the optimization of this promising class of therapeutic agents.

The pyrroloimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, advancing these molecules from discovery to clinical candidates necessitates a thorough understanding of their ADME-Tox characteristics. This report summarizes critical data on the metabolic stability, permeability, and potential toxicity of a representative set of pyrroloimidazolone analogs, providing a framework for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Data Presentation: A Comparative Overview

The following tables summarize the key in vitro ADME-Tox properties for a selection of pyrroloimidazolone analogs. These compounds, identified by their unique identifiers, showcase a range of substitutions that influence their pharmacokinetic and safety profiles.

Table 1: Physicochemical Properties and Solubility

Compound IDMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)Aqueous Solubility at pH 7.4 (µM)
PIA-001 350.42.865.755
PIA-002 380.53.575.922
PIA-003 364.42.185.1110
PIA-004 410.54.265.78

Table 2: In Vitro Permeability and Efflux

Compound IDCaco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
PIA-001 15.21.8
PIA-002 8.53.5
PIA-003 12.11.2
PIA-004 5.34.8

Table 3: Metabolic Stability

Compound IDHuman Liver Microsomal Stability (% remaining after 60 min)Mouse Liver Microsomal Stability (% remaining after 60 min)
PIA-001 8572
PIA-002 6551
PIA-003 9281
PIA-004 4533

Table 4: Potential for Toxicity

Compound IDhERG Inhibition (IC₅₀, µM)Cytotoxicity (HepG2, IC₅₀, µM)
PIA-001 > 30> 50
PIA-002 12.525.8
PIA-003 > 30> 50
PIA-004 5.815.2

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. Detailed methodologies for these key experiments are provided below to ensure reproducibility and facilitate cross-study comparisons.

Aqueous Solubility

Thermodynamic solubility was determined by adding the compound to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension was shaken for 24 hours at room temperature to reach equilibrium. Following centrifugation, the concentration of the dissolved compound in the supernatant was quantified by high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Caco-2 Permeability

The permeability of the pyrroloimidazolone analogs was assessed using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting intestinal drug absorption. Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer. The test compound was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were taken from the receiver compartment at various time points and the concentration of the compound was determined by liquid chromatography-mass spectrometry (LC-MS). The apparent permeability coefficient (Papp) was calculated from the flux of the compound across the monolayer. The efflux ratio was determined by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction. An efflux ratio greater than 2 is indicative of active efflux.

Metabolic Stability

The metabolic stability of the analogs was evaluated in human and mouse liver microsomes. The test compound was incubated with liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots were taken at different time points and the reaction was quenched with acetonitrile. The concentration of the remaining parent compound was quantified by LC-MS/MS. The percentage of the compound remaining after a 60-minute incubation period is reported.

hERG Inhibition Assay

The potential for cardiovascular toxicity was assessed by evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The assay was performed using a whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel. The cells were exposed to increasing concentrations of the test compounds, and the effect on the hERG current was measured. The concentration that caused 50% inhibition (IC₅₀) was determined.

Cytotoxicity Assay

The in vitro cytotoxicity of the pyrroloimidazolone analogs was determined using the HepG2 human hepatoma cell line. Cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, was calculated.

Visualizing Experimental Workflows and Relationships

To further elucidate the processes and relationships described, the following diagrams have been generated using Graphviz.

ADME_Tox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability PPB Plasma Protein Binding (Future Study) Permeability->PPB Metabolic_Stability Microsomal Stability CYP_Inhibition CYP450 Inhibition (Future Study) Metabolic_Stability->CYP_Inhibition Excretion_Pathways Excretion Pathways (Future Study) hERG hERG Inhibition Cytotoxicity Cytotoxicity hERG->Cytotoxicity Compound_Library Pyrroloimidazolone Analogs Compound_Library->Solubility Compound_Library->Permeability Compound_Library->Metabolic_Stability Compound_Library->hERG Compound_Library->Cytotoxicity

Caption: High-level workflow for in vitro ADME-Tox profiling of pyrroloimidazolone analogs.

Caco2_Permeability_Workflow cluster_workflow Caco-2 Permeability Assay start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture add_compound_A Add compound to Apical (A) side culture->add_compound_A add_compound_B Add compound to Basolateral (B) side culture->add_compound_B sample_A Sample from Basolateral (B) side add_compound_A->sample_A sample_B Sample from Apical (A) side add_compound_B->sample_B quantify_A Quantify compound (LC-MS) sample_A->quantify_A quantify_B Quantify compound (LC-MS) sample_B->quantify_B calculate_Papp_A Calculate Papp (A→B) quantify_A->calculate_Papp_A calculate_Papp_B Calculate Papp (B→A) quantify_B->calculate_Papp_B calculate_efflux Calculate Efflux Ratio calculate_Papp_A->calculate_efflux calculate_Papp_B->calculate_efflux

Caption: Detailed experimental workflow for the Caco-2 permeability assay.

Structure_Property_Relationship cluster_structural_features Structural Features cluster_adme_tox_properties ADME-Tox Properties Lipophilicity Increased Lipophilicity (e.g., PIA-002, PIA-004) Solubility Decreased Solubility Lipophilicity->Solubility Metabolic_Stability Decreased Stability Lipophilicity->Metabolic_Stability Efflux Increased Efflux Lipophilicity->Efflux Toxicity Increased Toxicity Lipophilicity->Toxicity Polarity Increased Polarity (e.g., PIA-003) Improved_Profile Improved Profile Polarity->Improved_Profile Permeability Decreased Permeability Improved_Profile->Solubility Increased Improved_Profile->Permeability Maintained Improved_Profile->Metabolic_Stability Increased Improved_Profile->Efflux Decreased Improved_Profile->Toxicity Decreased

Caption: Relationship between structural modifications and ADME-Tox properties.

Safety Operating Guide

Proper Disposal of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides detailed procedures for the proper disposal of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one (CAS No. 112513-82-3), a compound that requires careful management due to its potential hazards.

Hazard Profile

This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory tract irritation.[1] While extensive toxicological properties have not been fully investigated, it is crucial to handle this compound with caution to minimize exposure.[2]

Essential Safety Precautions for Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves should be worn.[1][2]

  • Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a suitable respirator must be used.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

An accessible safety shower and eye wash station should be available in the immediate work area.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general framework for compliant disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.[3]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.[4]

    • The original container of the main component of the waste can often be used.[4]

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Include the concentration or percentage of each constituent if it is a mixed waste.[4]

    • Keep the container securely closed at all times, except when adding waste.[3][4]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is under the control of the generator and is designed to prevent spills or leaks.[4] Secondary containment for liquid waste is recommended.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[4]

    • Complete any required paperwork, such as a Hazardous Material Pickup Request form, providing accurate information about the waste composition.[4]

  • Spill and Contamination Management:

    • In the event of a spill, immediately clean the affected area.

    • Collect all spilled material and contaminated debris (e.g., absorbent pads, gloves) as hazardous waste and place it in the designated waste container.[4]

    • Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Disposal Methods to Avoid

Under no circumstances should this compound be disposed of through the following methods:

  • Sewer System: Do not pour this chemical down the drain.[3]

  • Regular Trash: This compound should not be disposed of as regular solid waste.[3]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[3]

Quantitative Data Summary

There is no specific quantitative data available in the provided search results regarding disposal concentration limits for this compound. The guiding principle is that any amount of this substance or material contaminated with it should be treated as hazardous waste.

ParameterValueSource
CAS Number 112513-82-3ChemScene[1], Matrix Scientific[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationChemScene[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local regulationChemScene[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is this a pure substance or contaminated material? A->B C Treat as Hazardous Waste B->C Both D Select a compatible, labeled hazardous waste container. C->D E Store in designated Satellite Accumulation Area (SAA). D->E F Keep container closed. Use secondary containment. E->F G Contact EHS for pickup. Complete disposal request form. E->G H Proper Disposal by EHS G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one. The following procedures are based on the known hazards of structurally similar imidazole and pyrroloimidazole compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit significant health hazards. These include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Irritation: May cause respiratory irritation.[3]

Given these potential risks, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use.
Body Protection A flame-retardant lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations.
  • Verify that an emergency eyewash station and safety shower are accessible and operational.
  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
  • Designate a specific area within the fume hood for handling this compound.

2. Handling:

  • Don all required PPE before entering the designated handling area.
  • Carefully weigh and transfer the solid compound within the fume hood to prevent dust generation.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep all containers with the compound tightly sealed when not in use.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • For larger spills, evacuate the area and contact the appropriate emergency response team.
  • Do not allow the spilled material to enter drains or waterways.[1][2]

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
  • Remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including absorbent materials, gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation - Verify Fume Hood - Check Safety Equipment - Assemble Materials ppe Don PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat - Respirator prep->ppe handling Compound Handling (in Fume Hood) - Weighing - Solution Preparation ppe->handling cleanup Decontamination - Clean Surfaces - Clean Equipment handling->cleanup waste Waste Disposal - Segregate Waste - Label Containers cleanup->waste end End of Procedure waste->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.